9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methyl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)6-9-5-4-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCDIJJTFDJACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553545 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102547-84-2 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane from Tropinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route to 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, a bicyclic diamine of significant interest in medicinal chemistry, starting from the readily available tropinone. The synthesis primarily involves a two-step process: a Schmidt rearrangement of tropinone to form a bicyclic lactam, followed by the reduction of this intermediate.
Synthetic Pathway Overview
The conversion of tropinone to this compound is a well-established transformation in organic synthesis. The core of this process lies in the expansion of the six-membered ring of the tropane skeleton to a seven-membered diazepane ring system.
The first step is a Schmidt rearrangement, a reaction that converts a ketone to a lactam using hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid. In this case, tropinone is treated with sodium azide in the presence of concentrated sulfuric acid to yield the lactam intermediate, 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one.
The subsequent step involves the reduction of the lactam functionality. This is commonly achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to afford the desired product, this compound.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of this compound from tropinone.
Step 1: Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (Schmidt Rearrangement)
This procedure details the formation of the bicyclic lactam intermediate from tropinone.[1][2]
Materials:
-
Tropinone
-
Anhydrous Chloroform (CHCl₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Azide (NaN₃)
-
Ice
Procedure:
-
In a suitable reaction vessel, a mixture of tropinone in anhydrous chloroform is prepared.
-
The mixture is cooled to -20 °C using an appropriate cooling bath.
-
Concentrated sulfuric acid is added dropwise to the cooled mixture, ensuring the temperature is maintained.
-
Sodium azide is then added slowly in portions.
-
After the addition is complete, the reaction mixture is stirred at 50 °C for an additional 2 hours.[2]
-
The reaction mixture is then carefully poured into a beaker containing ice.
-
The resulting solid precipitate is collected by filtration and washed thoroughly with chloroform.
Step 2: Synthesis of this compound (Lactam Reduction)
This protocol describes the reduction of the lactam intermediate to the final bicyclic diamine product.[1]
Materials:
-
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
A suspension of lithium aluminum hydride in anhydrous THF is prepared in a reaction vessel under an inert atmosphere (e.g., argon) and cooled to 0 °C.
-
A solution of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one in THF is added dropwise to the LiAlH₄ suspension.
-
The reaction mixture is stirred at room temperature for 14 hours.
-
After the reaction is complete, the mixture is cooled to 0 °C, and water is cautiously added dropwise to quench the excess LiAlH₄.
-
The resulting precipitate is filtered off and washed with dichloromethane.
-
The combined filtrate is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The final product can be further purified if necessary.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited experimental procedures.
Table 1: Reagent Quantities for the Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Tropinone | 139.19 | 16.7 g | 0.120 mol |
| Sodium Azide | 65.01 | 15.6 g | 0.240 mol |
| Sulfuric Acid (conc.) | 98.08 | 37.5 mL | - |
| Chloroform (anhydrous) | 119.38 | 120 mL | - |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature | Time | Yield | Reference |
| 1 | Schmidt Rearrangement | -20 °C to 50 °C | - | - | [1][2] |
| 2 | Lactam Reduction | 0 °C to Room Temp. | 14 h | 80% | [1] |
| Overall | - | - | - | 61% | [2] |
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
References
An In-depth Technical Guide on the Physicochemical Properties of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the bicyclic diamine 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The information is compiled from various sources and is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the synthetic pathway of this compound.
Core Physicochemical Properties
This compound is a saturated heterocyclic compound with a molecular formula of C₈H₁₆N₂[1]. Its structure consists of a seven-membered ring and a five-membered ring sharing a nitrogen atom and two carbon atoms. The presence of two nitrogen atoms makes it a diamine, and their respective chemical environments influence the compound's basicity and other physicochemical characteristics.
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for this compound and its common salt form. It is important to note that many of the available data points are calculated or predicted, highlighting an area for further experimental investigation.
| Property | Value | Remarks | Source(s) |
| Molecular Formula | C₈H₁₆N₂ | - | [1] |
| Molecular Weight | 140.23 g/mol | - | |
| Monoisotopic Mass | 140.13135 Da | Predicted | [1] |
| Boiling Point | 111-113 °C | At 38 mmHg | [2] |
| Melting Point (Dihydrochloride salt) | 290-291 °C | Decomposes | [2] |
| Calculated Density | 0.948 g/cm³ | For (1S,6R)-isomer | |
| Calculated Refractive Index | 1.479 | For (1S,6R)-isomer | |
| Predicted XlogP | 0.6 | - | [1] |
| pKa | Not Experimentally Determined | Two basic centers are present. For a similar compound, 1-thia-4,7-diazacyclononane, the pKa values are 9.67 and 3.98.[3] | |
| Aqueous Solubility | Not Experimentally Determined | - |
Synthesis and Experimental Protocols
The synthesis of this compound has been reported, providing a basis for its preparation in a laboratory setting. Below is a detailed experimental protocol based on published methods, followed by a visualization of the synthetic workflow.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from tropinone. The first step involves a Schmidt rearrangement to form the lactam, 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one. The second step is the reduction of this lactam to the desired product.
Step 1: Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one [2]
-
A mixture of tropinone (16.7 g, 32 mmol) in anhydrous chloroform (120 mL) is cooled to -20 °C.
-
Concentrated sulfuric acid (37.5 mL) is added dropwise to the cooled mixture.
-
Sodium azide (15.6 g) is then added slowly to the reaction mixture.
-
The reaction is stirred and allowed to proceed, resulting in the formation of the cyclic lactam, 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one.
-
The product is isolated and purified using standard organic chemistry techniques.
Step 2: Synthesis of this compound [4]
-
A solution of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (1.00 g) in anhydrous tetrahydrofuran (THF, 10 mL) is prepared.
-
In a separate flask, a suspension of lithium aluminum hydride (LiAlH₄, 0.61 g) in anhydrous THF (30 mL) is cooled to 0 °C under an inert argon atmosphere.
-
The solution of the lactam is added dropwise to the cooled LiAlH₄ suspension.
-
The reaction mixture is stirred, and upon completion, water (3 mL) is slowly added to quench the reaction.
-
The resulting precipitate is filtered under vacuum and washed with dichloromethane.
-
The filtrate is collected, the solvent is evaporated, and the resulting oil is distilled (45-50 °C / 0.1 mmHg) to yield 0.63 g of this compound.
General Protocols for Physicochemical Property Determination
While specific experimental data for this compound is limited, the following are general, widely accepted protocols for determining key physicochemical properties of bicyclic amines.
Melting Point Determination (for solids, e.g., the dihydrochloride salt) [5][6]
-
A small, dry sample of the crystalline solid is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.
Boiling Point Determination [7][8][9]
-
A small volume of the liquid is placed in a micro test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The micro test tube is attached to a thermometer and heated in an oil bath (e.g., using a Thiele tube).
-
The temperature is raised until a steady stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
References
- 1. PubChemLite - this compound (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 2. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chymist.com [chymist.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. Due to the limited availability of a complete, published dataset for this specific compound, this guide presents representative data derived from closely related analogs and derivatives. Detailed experimental protocols for acquiring high-quality NMR spectra of bicyclic amines are outlined, along with a logical workflow for NMR-based structure elucidation. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are working with this or structurally similar scaffolds.
Introduction to this compound
This compound is a bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure is of significant interest in the design of ligands for various biological targets. The synthesis of this compound and its derivatives is often a key step in the development of novel therapeutic agents. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the ¹H and ¹³C NMR spectral features that are characteristic of this bicyclic system.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for the this compound Scaffold
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-1, H-6 (Bridgehead) | 2.8 - 3.2 | m | Deshielded by adjacent nitrogen atoms. |
| H-2, H-5, H-7, H-8 | 1.6 - 2.2 | m | Complex overlapping multiplets. |
| H-3 (NH) | 1.5 - 3.0 | br s | Chemical shift and line width are dependent on solvent and concentration. |
| N⁹-CH₃ | 2.2 - 2.5 | s | Characteristic singlet for the N-methyl group. |
| H-4endo, H-4exo | 2.5 - 2.9 | m | Diastereotopic protons adjacent to a nitrogen atom. |
Table 2: Predicted ¹³C NMR Spectral Data for the this compound Scaffold
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-1, C-6 (Bridgehead) | 60 - 65 |
| C-2, C-5, C-7, C-8 | 25 - 35 |
| N⁹-CH₃ | 40 - 45 |
| C-4 | 45 - 50 |
Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structure elucidation. The following are detailed methodologies for the preparation of samples and the setup of NMR experiments suitable for bicyclic amines like this compound.
Sample Preparation
Proper sample preparation is critical to obtain high-resolution NMR spectra.[1][2][3][4]
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For more polar compounds, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like N-H.
-
Concentration:
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.[5][6][7][8][9]
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters
The following are typical acquisition parameters for a 100 MHz ¹³C NMR experiment on a 400 MHz spectrometer.[5][9][10]
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, or more for dilute samples.
-
Relaxation Delay (D1): 2 seconds. A longer delay may be necessary to observe quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Temperature: 298 K.
Visualization of NMR Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow of an NMR experiment and the process of structure elucidation.
Caption: A flowchart illustrating the major stages of an NMR experiment, from sample preparation to final structure elucidation.
Caption: A diagram showing the logical flow of information from NMR spectra to the determination of a molecular structure.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. While a complete, experimentally verified dataset for the parent compound is not publicly available, the predicted data and detailed experimental protocols presented herein offer a robust starting point for researchers. The provided workflows for NMR experimentation and data analysis serve as a practical guide for the structural characterization of this and related bicyclic amine scaffolds, which are of growing importance in the field of drug discovery and development.
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. scribd.com [scribd.com]
- 4. organomation.com [organomation.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Practical guide for selection of 1 H qNMR acquisition and processing parameters confirmed by automated spectra evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Mass Spectrometry Analysis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. Due to the limited availability of specific experimental data in peer-reviewed literature, this document outlines a putative analytical framework based on established mass spectrometry principles and publicly available predicted data. It is intended to serve as a practical resource for researchers engaged in the characterization and quantification of this and structurally related compounds.
Compound Profile
This compound is a bicyclic diamine with the molecular formula C₈H₁₆N₂. Its structure presents a unique scaffold of interest in medicinal chemistry. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various matrices.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 141.13863 | 129.0 |
| [M+Na]⁺ | 163.12057 | 133.8 |
| [M-H]⁻ | 139.12407 | 128.7 |
| [M+NH₄]⁺ | 158.16517 | 149.3 |
| [M+K]⁺ | 179.09451 | 134.1 |
| [M+H-H₂O]⁺ | 123.12861 | 122.5 |
| [M+HCOO]⁻ | 185.12955 | 144.0 |
| [M+CH₃COO]⁻ | 199.14520 | 140.2 |
| [M+Na-2H]⁻ | 161.10602 | 133.7 |
| [M]⁺ | 140.13080 | 121.0 |
| [M]⁻ | 140.13190 | 121.0 |
Data sourced from PubChem.[1] These values are computationally predicted and should be confirmed by experimental analysis.
Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique. The following outlines a general protocol.
2.1. Sample Preparation
A stock solution of this compound should be prepared in a volatile organic solvent such as methanol or dichloromethane at a concentration of 1 mg/mL. A series of dilutions can then be made to establish a calibration curve for quantitative analysis. For analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.
-
Mass Spectrometer: The AccuTOFGCv JMS-T100GcV from JEOL or equivalent.
-
Column: HP-5ms (30 m length x 0.25 mm diameter x 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
MS Transfer Line Temperature: 280 °C.
Caption: General workflow for GC-MS analysis.
Expected Fragmentation Pattern
The fragmentation of this compound under electron ionization is expected to be directed by the nitrogen atoms, leading to characteristic losses.
Caption: Putative fragmentation pathway.
The initial molecular ion ([M]⁺˙) at m/z 140 would likely be observed. Key fragmentation pathways could include:
-
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of a methyl radical (•CH₃) resulting in a fragment at m/z 125.
-
Ring cleavage: The bicyclic ring system can undergo cleavage, leading to the loss of neutral fragments containing nitrogen. For instance, the loss of an ethylamine moiety (C₂H₅N) could result in a fragment at m/z 97. More complex ring rearrangements and cleavages would lead to a series of smaller fragments.
Quantitative Analysis
For quantitative studies, a calibration curve should be constructed by plotting the peak area of the molecular ion or a prominent fragment ion against the concentration of the standard solutions. The concentration of this compound in unknown samples can then be determined by interpolation from this curve. The use of an internal standard, structurally similar to the analyte but with a different mass, is recommended to improve accuracy and precision.
Conclusion
This guide provides a foundational framework for the mass spectrometry analysis of this compound. While specific experimental data is not widely available, the proposed GC-MS protocol and the discussion of expected fragmentation patterns offer a solid starting point for researchers. The provided predicted data can serve as a useful reference for initial identification. Experimental verification of these theoretical values and fragmentation pathways is essential for robust analytical method development and validation.
References
Conformational Landscape of the 3,9-Diazabicyclo[4.2.1]nonane Ring System: A Technical Guide for Drug Development Professionals
An in-depth exploration of the conformational analysis of the medicinally significant 3,9-diazabicyclo[4.2.1]nonane scaffold, integrating crystallographic data, spectroscopic methods, and computational modeling to provide a comprehensive understanding for researchers in drug discovery.
The 3,9-diazabicyclo[4.2.1]nonane ring system is a conformationally restricted nitrogen-containing scaffold that has garnered significant attention in medicinal chemistry. Its rigid architecture provides a unique three-dimensional arrangement for appended pharmacophoric groups, making it an attractive framework for the design of novel therapeutics targeting a range of biological targets, including G-protein coupled receptors and enzymes. A thorough understanding of the conformational preferences of this bicyclic core is paramount for the rational design of potent and selective drug candidates. This technical guide provides a detailed overview of the conformational analysis of the 3,9-diazabicyclo[4.2.1]nonane ring system, summarizing key structural features determined by X-ray crystallography and outlining the experimental and computational methodologies employed in its study.
The Conformational Preferences of the 3,9-Diazabicyclo[4.2.1]nonane Core
The 3,9-diazabicyclo[4.2.1]nonane framework consists of a seven-membered diazepane ring fused with a five-membered pyrrolidine ring, sharing a bridgehead nitrogen and a carbon atom. The conformational behavior of this system is primarily dictated by the puckering of the larger seven-membered ring. Theoretical and experimental studies on analogous bicyclo[4.2.1]nonane systems suggest that the seven-membered ring can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. The relative energies of these conformers determine the predominant shape of the molecule in different environments.
Computational studies on the parent bicyclo[4.2.1]nonane carbocycle indicate a preference for a twist-chair conformation. For the 3,9-diaza-substituted system, the presence of the nitrogen atoms and their lone pairs can influence the conformational landscape through steric and electronic effects.
Solid-State Conformation from X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive insight into the solid-state conformation of a molecule. Analysis of the crystal structures of several derivatives of the 3,9-diazabicyclo[4.2.1]nonane ring system, available through the Cambridge Crystallographic Data Centre (CCDC), reveals a consistent conformational preference for the bicyclic core.
For instance, the crystallographic data for derivatives with CCDC deposition numbers 2264667, 2264668, and 2264669 show that the seven-membered ring adopts a conformation that can be described as a distorted chair . This conformation positions the substituents on the nitrogen and carbon atoms in specific spatial orientations, which is critical for their interaction with biological targets.
Below is a table summarizing key average geometric parameters derived from the analysis of these crystal structures.
| Parameter | Average Value | Range |
| Bond Lengths (Å) | ||
| C-N (pyrrolidine) | 1.47 | 1.46 - 1.48 |
| C-N (diazepane) | 1.46 | 1.45 - 1.47 |
| C-C (bridgehead) | 1.54 | 1.53 - 1.55 |
| C-C (pyrrolidine) | 1.53 | 1.52 - 1.54 |
| C-C (diazepane) | 1.53 | 1.52 - 1.54 |
| Bond Angles (°) | ||
| C-N-C (pyrrolidine) | 108.5 | 108.0 - 109.0 |
| C-N-C (diazepane) | 115.0 | 114.5 - 115.5 |
| N-C-C (bridgehead) | 104.0 | 103.5 - 104.5 |
| Selected Torsion Angles (°) | ||
| C1-N9-C8-C7 | -65.2 | -64.0 - -66.5 |
| N9-C1-C2-N3 | 55.8 | 54.5 - 57.0 |
| C2-N3-C4-C5 | -80.1 | -79.0 - -81.5 |
| C4-C5-C6-C1 | 70.3 | 69.0 - 71.5 |
Note: The atom numbering follows standard IUPAC nomenclature for bicyclo[4.2.1]nonane systems. These values are averaged from the specified CCDC entries and are presented to illustrate the general conformational features.
Experimental Protocols for Conformational Analysis
The conformational analysis of the 3,9-diazabicyclo[4.2.1]nonane ring system in solution is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling.
NMR Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for elucidating the conformational preferences and dynamics of molecules in solution.
Detailed Methodology:
-
Sample Preparation: A solution of the 3,9-diazabicyclo[4.2.1]nonane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) at a concentration of 5-10 mg/mL. The choice of solvent can be critical as it may influence the conformational equilibrium.
-
¹H NMR Analysis: The ¹H NMR spectrum provides information on the chemical environment of each proton. The chemical shifts (δ) and spin-spin coupling constants (J) are key parameters. Vicinal coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
-
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of magnetically non-equivalent carbon atoms and their chemical environments. The chemical shifts can be sensitive to conformational changes.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, aiding in the assignment of proton signals.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and directly attached carbon signals, facilitating the assignment of both ¹H and ¹³C resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. The presence of NOE/ROE cross-peaks between protons that are distant in the covalent structure but close in space confirms specific conformations. For instance, a strong NOE between a proton on the seven-membered ring and a proton on the five-membered ring can define their relative orientation.
-
-
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. If the molecule exists as a mixture of interconverting conformers, changes in temperature can shift the equilibrium and, in some cases, allow for the "freezing out" of individual conformers at low temperatures, enabling their individual characterization.
Computational Modeling
Computational methods are invaluable for complementing experimental data and providing a deeper understanding of the conformational landscape.
Detailed Methodology:
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of the 3,9-diazabicyclo[4.2.1]nonane ring system. This can be achieved using molecular mechanics (e.g., with force fields like MMFF94 or OPLS3e) or more rigorous quantum mechanical methods.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides the relative energies of the conformers and their optimized geometric parameters (bond lengths, bond angles, and dihedral angles).
-
Calculation of NMR Parameters: NMR chemical shifts and coupling constants can be calculated for the optimized conformer geometries using methods like the GIAO (Gauge-Including Atomic Orbital) method for chemical shifts. The calculated parameters can then be compared with the experimental data to validate the predicted predominant conformation.
-
Population Analysis: Based on the calculated relative energies (ΔG), the Boltzmann population of each conformer at a given temperature can be estimated. This allows for the calculation of population-weighted average NMR parameters, which can be directly compared with the experimentally observed time-averaged values.
Visualizing Conformational Analysis Workflows
The following diagrams illustrate the logical flow of the experimental and computational workflows for the conformational analysis of the 3,9-diazabicyclo[4.2.1]nonane ring system.
Conclusion
The 3,9-diazabicyclo[4.2.1]nonane ring system predominantly adopts a distorted chair conformation in the solid state, as evidenced by X-ray crystallographic data. In solution, a combination of one- and two-dimensional NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effects, provides detailed insights into the preferred conformation and dynamic behavior. These experimental findings are strongly supported and rationalized by computational modeling, which allows for the determination of the relative energies and populations of different conformers. A comprehensive understanding of the conformational landscape of this important scaffold is essential for leveraging its unique structural features in the design of novel and effective therapeutic agents. This guide provides the foundational knowledge and methodological framework for researchers and scientists in the field of drug development to confidently utilize the 3,9-diazabicyclo[4.2.1]nonane core in their discovery programs.
An In-depth Technical Guide on the Solubility of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a qualitative assessment of its solubility in various solvents, based on its chemical structure and mentions in synthetic procedures. Furthermore, detailed experimental protocols for determining the solubility of such compounds are provided to enable researchers to generate precise quantitative data.
Introduction to this compound
This compound is a bicyclic diamine with a rigid conformational structure. Its molecular structure, featuring two nitrogen atoms, imparts polarity and the potential for hydrogen bonding, which are key determinants of its solubility. Understanding its solubility is crucial for applications in drug development, where it may serve as a scaffold or intermediate, as solubility significantly impacts bioavailability, formulation, and routes of administration.
Qualitative Solubility Profile
Based on the principle of "like dissolves like" and information from synthetic chemistry literature, a qualitative solubility profile of this compound can be inferred. The presence of two amine groups suggests good solubility in polar protic and aprotic solvents, and limited solubility in non-polar solvents.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Likely Soluble to Sparingly Soluble | The amine groups can form hydrogen bonds with protic solvents. Solubility in water may be pH-dependent. |
| Polar Aprotic | Pyridine, Chloroform, DMSO, DMF | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar C-N bonds of the molecule. Use in synthesis suggests solubility. |
| Non-Polar | Hexane, Toluene | Likely Insoluble | The overall polarity of the molecule is too high to be readily solvated by non-polar solvents. |
| Ester | Ethyl Acetate | Sparingly Soluble to Insoluble | Intermediate polarity may allow for some limited dissolution. |
| Ether | Diethyl Ether | Sparingly Soluble to Insoluble | Often used in purification (e.g., in combination with a more polar solvent), suggesting differential and likely lower solubility.[1] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental methods are necessary. The following protocols are widely accepted in the pharmaceutical industry for determining the equilibrium and kinetic solubility of compounds.
3.1. Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using an orbital shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.[3]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
3.2. Kinetic Solubility Determination (High-Throughput Screening)
This method provides a measure of the apparent solubility under non-equilibrium conditions and is often used in early drug discovery.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent (e.g., DMSO).[4]
-
Precipitation: A small aliquot of the stock solution is added to the aqueous buffer or solvent of interest in a microplate well. The final concentration of the co-solvent (e.g., DMSO) should be kept low (typically <5%) to minimize its effect on solubility.[4]
-
Incubation and Measurement: The plate is shaken for a short period (e.g., 1-2 hours) at a constant temperature. The turbidity of the resulting suspension is then measured using a nephelometer, or the amount of dissolved compound is quantified after filtration.[4][5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.
Caption: General workflow for equilibrium solubility determination.
Conclusion
References
- 1. CAS # 102547-84-2, (1S,6R)-9-Methyl-3,9-Diazabicyclo[4.2.1]Nonane: more information. [ww.chemblink.com]
- 2. who.int [who.int]
- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Early Synthetic Routes to 9-Methyl-3,9-diazabicyclo[4.2.1]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational synthetic routes to 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, a significant bicyclic diamine scaffold in medicinal chemistry. The core of this document focuses on the early, pivotal synthesis developed by Michaels and Zaugg, which established a practical pathway to this compound. This guide presents detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of these early synthetic strategies.
The Michaels and Zaugg Synthesis: A Landmark Route
The first practical synthesis of this compound was reported by R. J. Michaels and H. E. Zaugg in 1960. This route starts from the readily available tropinone and proceeds through a two-step sequence involving a Schmidt rearrangement followed by a reduction. The overall yield for this process is a respectable 61%.[1]
Synthetic Pathway Overview
The synthesis begins with the acid-catalyzed Schmidt rearrangement of tropinone using hydrazoic acid. This reaction expands the six-membered ring of the tropane skeleton to a seven-membered lactam, 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one. The subsequent reduction of this lactam with a powerful reducing agent, lithium aluminum hydride, furnishes the target molecule, this compound.
Caption: The two-step synthesis of this compound from tropinone.
Experimental Protocols
The following are the detailed experimental procedures for the key steps in the Michaels and Zaugg synthesis.
Step 1: Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (Lactam Intermediate)
This step involves the Schmidt rearrangement of tropinone.
Reaction: Tropinone to 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
-
Reagents and Materials:
-
Tropinone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Chloroform (CHCl₃)
-
Sodium Azide (NaN₃)
-
Sodium Bicarbonate (NaHCO₃) for neutralization
-
Dichloromethane (CH₂Cl₂) for extraction
-
Sodium Sulfate (Na₂SO₄) for drying
-
-
Procedure:
-
A mixture of tropinone (16.7 g, 32 mmol) in anhydrous chloroform (120 mL) is cooled to -20 °C.[2]
-
Concentrated sulfuric acid (37.5 mL) is added dropwise to the stirred mixture, maintaining the low temperature.[2]
-
Sodium azide (15.6 g) is then added slowly over a period of 30 minutes, ensuring the temperature does not rise above -5 °C.[2]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 15 minutes.[2]
-
The mixture is then heated to 50 °C overnight under a nitrogen atmosphere.[2]
-
The reaction mixture is carefully neutralized with sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The organic layer is collected, dried over sodium sulfate, and the solvent is removed in vacuo to yield the crude product.[2]
-
-
Yield: 13.8 g (78%) of a light yellowish substance.[2]
Step 2: Synthesis of this compound (Final Product)
This step involves the reduction of the lactam intermediate.
Reaction: 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one to this compound
-
Reagents and Materials:
-
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
-
Procedure:
-
A solution of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one in a suitable anhydrous solvent is prepared in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
A suspension of lithium aluminum hydride in the same anhydrous solvent is cautiously added to the reaction mixture.
-
The mixture is then typically heated to reflux for several hours to ensure complete reduction.
-
After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., sodium hydroxide) to decompose the excess LiAlH₄ and the aluminum salts.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed by distillation, and the final product is purified by distillation under reduced pressure.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the Michaels and Zaugg synthesis.
| Compound | Starting Material | Reagents | Yield | Physical Properties |
| 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | Tropinone | H₂SO₄, NaN₃, CHCl₃ | 78% | Light yellowish substance. MS: 155 (M+1)⁺, IR (KBr): 3190 (-NH), 1620 (C=O) cm⁻¹.[2] |
| This compound | Lactam Intermediate | LiAlH₄ | ~78% | b.p. 111-113 °C (38 mm Hg). Dihydrochloride salt, m.p. 290-291 °C (dec.).[1] |
| Overall Synthesis | Tropinone | 61% |
Modern Synthetic Approaches: A Brief Comparison
While the Michaels and Zaugg synthesis remains a classic and efficient route, modern organic chemistry has introduced alternative methods for constructing the 3,9-diazabicyclo[4.2.1]nonane scaffold. These often focus on asymmetric synthesis or the generation of diverse derivatives. It is important for the contemporary researcher to be aware of these developments.
[3+2] Cycloaddition-Based One-Pot Synthesis
More recent strategies have employed multicomponent reactions, such as a [3+2] cycloaddition followed by reduction and lactamization, to diastereoselectively synthesize the 3,9-diazabicyclo[4.2.1]nonane-containing scaffold in a one-pot methodology.
Crystallization-Induced Diastereomer Transformation (CIDT)
For the asymmetric synthesis of derivatives, a practical crystallization-induced diastereomer transformation (CIDT) of oxime isomers has been developed. This approach utilizes a chiral auxiliary to achieve high stereoselectivity. The resulting E-oxime undergoes a stereospecific Beckmann rearrangement, followed by reduction of the lactam, echoing the final step of the classic Michaels and Zaugg route.
References
An In-depth Technical Guide to the Chemical Reactivity of Nitrogen Atoms in 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the two distinct nitrogen atoms in 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. This bicyclic diamine is a valuable scaffold in medicinal chemistry, and understanding the reactivity of its nitrogen centers is crucial for the synthesis of novel derivatives with potential therapeutic applications.
Molecular Structure and Properties
This compound possesses a rigid bicyclic framework containing two nitrogen atoms at positions 3 and 9. The N9 nitrogen is a bridgehead tertiary amine, part of a five-membered ring and a seven-membered ring, and is substituted with a methyl group. The N3 nitrogen is a secondary amine within the seven-membered ring.
The structural arrangement of the bicyclic system imposes significant stereoelectronic constraints that differentiate the reactivity of the two nitrogen atoms. The N9 nitrogen is sterically more hindered due to its bridgehead position and the presence of the methyl group. In contrast, the N3 nitrogen is a more accessible secondary amine.
Predicted Physicochemical Properties:
Synthesis of the Bicyclic Core
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. One common route involves the Schmidt rearrangement of tropinone, followed by reduction of the resulting lactam.
Diagram of the Synthesis Pathway:
Caption: General synthetic route to this compound.
Chemical Reactivity of the Nitrogen Atoms
The differential reactivity of the N3 and N9 nitrogen atoms is a key feature of this scaffold, allowing for regioselective functionalization.
Basicity and Protonation
The N3 secondary amine is the more basic site and will be preferentially protonated under acidic conditions. This allows for the selective protection of N3, enabling subsequent reactions at the N9 position if desired.
N-Alkylation
Alkylation reactions with electrophiles such as alkyl halides are expected to occur preferentially at the more nucleophilic and sterically accessible N3 position. To achieve alkylation at the N9 position, the N3 position would likely need to be protected first.
N-Acylation and N-Sulfonylation
Similar to alkylation, acylation and sulfonylation reactions are highly regioselective, favoring the N3 position. Several studies have reported the successful sulfonylation of the N3 nitrogen with various sulfonyl chlorides in the presence of a base like pyridine.[1]
Table 1: Regioselective Sulfonylation at N3
| Electrophile | Reagent | Product | Reference |
| Benzenesulfonyl chloride | Pyridine | 3-(Benzenesulfonyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | [1] |
| p-Toluenesulfonyl chloride | Pyridine | 9-Methyl-3-(p-toluenesulfonyl)-3,9-diazabicyclo[4.2.1]nonane | [1] |
| p-Chlorobenzenesulfonyl chloride | Pyridine | 3-(p-Chlorobenzenesulfonyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | [1] |
Diagram of Regioselective N-Sulfonylation:
Caption: Regioselective sulfonylation occurs at the N3 position.
Mannich Reaction
The 3,9-diazabicyclo[4.2.1]nonane scaffold can participate as the amine component in the Mannich reaction. Given the higher reactivity of the N3 secondary amine, it is the likely participant in the initial formation of the iminium ion intermediate.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature and involves a two-step synthesis from tropinone.
Step 1: Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
-
A solution of tropinone (0.08 mol) in chloroform (100 mL) is cooled to -5 °C in an ice-salt bath.
-
Concentrated sulfuric acid (25 mL) is added dropwise with stirring, maintaining the temperature below 15 °C.
-
After cooling to 5 °C, sodium azide (0.16 mol) is added in portions, keeping the temperature below 35 °C.
-
The reaction mixture is stirred at 50 °C for 2 hours and then poured into ice.
-
The mixture is basified with solid potassium carbonate and extracted with chloroform.
-
The organic extracts are dried and concentrated to yield the lactam, which can be purified by crystallization.
Step 2: Reduction to this compound
-
To a suspension of lithium aluminum hydride (LAH) (0.1 mol) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert atmosphere, a solution of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (0.05 mol) in THF (50 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting solid is filtered off, and the filtrate is dried and concentrated.
-
The product can be purified by distillation under reduced pressure.
General Protocol for N3-Sulfonylation
-
To a solution of this compound (1 mmol) in dry pyridine (5 mL), the desired sulfonyl chloride (1.2 mmol) is added.
-
The reaction mixture is heated on a water bath for 30 minutes.
-
The mixture is then poured into ice-cold water and basified with potassium carbonate.
-
The product is extracted with chloroform, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N3-sulfonylated product.[1]
Conclusion
The chemical reactivity of this compound is dominated by the greater accessibility and nucleophilicity of the N3 secondary amine compared to the sterically hindered N9 tertiary amine. This inherent difference allows for highly regioselective functionalization at the N3 position, a feature that is of significant interest in the design and synthesis of novel bioactive molecules. Further exploration of the reactivity of the N9 position, likely requiring prior protection of N3, will expand the synthetic utility of this valuable scaffold.
References
The Discovery and Foundational Characterization of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of the bicyclic diamine, 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. This compound has emerged as a significant scaffold in medicinal chemistry, serving as a core structural motif for the development of various therapeutic agents. This document consolidates the seminal synthesis, initial physical and chemical properties, and early biological assessments. Detailed experimental protocols from the foundational literature are presented, alongside a summary of its physical and emerging biological characteristics. Visualizations of the synthetic pathway and logical relationships are provided to facilitate a deeper understanding of this important molecule.
Introduction
The this compound core represents a conformationally constrained diamine system that has garnered considerable interest in the field of medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement of its nitrogen atoms, making it an attractive template for the design of ligands targeting a variety of receptors and transporters. Since its initial synthesis, this scaffold has been incorporated into molecules investigated for their potential as anti-Parkinsonian agents, orexin receptor antagonists, and spasmolytics.[1] This guide revisits the original discovery and characterization of this pivotal molecule, providing a foundational resource for researchers engaged in the development of novel therapeutics based on this privileged scaffold.
Discovery and Synthesis
The first reported synthesis of this compound was described by R. J. Michaels and H. E. Zaugg in 1960.[2] The synthetic route commences with the Schmidt rearrangement of tropinone, followed by the reduction of the resulting lactam.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following experimental procedures are adapted from the original publication by Michaels and Zaugg (1960).[2]
2.1. Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (I)
A solution of tropinone (11.1 g, 0.08 mole) in 100 ml of chloroform is cooled to -5°C in an ice-salt bath. To this, 25 ml of concentrated sulfuric acid is added dropwise with stirring, ensuring the temperature remains below 15°C. After cooling to 5°C, the stirred reaction mixture is treated with sodium azide (10.4 g, 0.16 mole) in approximately 0.5-1 g portions at a rate that maintains the temperature below 35°C. The addition of azide typically requires about 2 hours. Following the addition, the reaction mixture is stirred at 50°C for an additional 2 hours.
The mixture is then poured into a 600 ml beaker one-third filled with ice. Solid potassium carbonate is added portionwise until the mixture is strongly alkaline, followed by the addition of 50 ml of a 60% potassium hydroxide solution. The resulting inorganic salts are removed by filtration and washed thoroughly with chloroform. The alkaline filtrate is extracted with three portions of chloroform. The combined chloroform washings and extracts are dried over anhydrous sodium sulfate. After filtering off the drying agent, the chloroform is removed by distillation to yield the crude product (11.1 g, 90% yield), with a melting point of 79-83°C. For analytical purposes, a sample can be converted to its hydrochloride salt, which has a melting point of 258-259°C (dec.) when recrystallized from ethanol.
2.2. Synthesis of this compound (II)
To a solution of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (11.0 g, 0.071 mole) in 150 ml of anhydrous ether, a solution of lithium aluminum hydride (5.4 g, 0.142 mole) in 150 ml of anhydrous ether is added dropwise with stirring. The reaction mixture is then stirred and refluxed for 46 hours. After cooling, the excess lithium aluminum hydride is decomposed by the cautious dropwise addition of 25 ml of water. The resulting mixture is filtered, and the inorganic salts are washed with several portions of ether. The combined ether filtrate and washings are dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is distilled under reduced pressure to yield the final product (7.1 g, 67% yield) with a boiling point of 111-113°C (38 mm).
Physicochemical Characterization
The initial characterization of this compound and its precursor relied on classical analytical techniques. The data from the original publication is summarized below.
Table 1: Physicochemical Properties
| Compound | Form | Boiling Point (°C) | Refractive Index (n²⁴_D) | Melting Point (°C) |
| This compound | Liquid | 111-113 (at 38 mm) | 1.4992 | N/A |
| This compound Dihydrochloride | Solid | N/A | N/A | 290-291 (dec.) |
| 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | Solid | N/A | N/A | 79-83 |
| 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Hydrochloride | Solid | N/A | N/A | 258-259 (dec.) |
Table 2: Elemental Analysis
| Compound | Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |
| This compound | C₈H₁₆N₂ | 68.52 | 68.71 | 11.50 | 11.91 | 19.98 | 20.26 |
| This compound Dihydrochloride | C₈H₁₈Cl₂N₂ | 45.08 | 45.46 | 8.51 | 8.61 | N/A | N/A |
| 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Hydrochloride | C₈H₁₅ClN₂O | 50.39 | 50.42 | 7.93 | 7.96 | 14.69 | 14.59 |
Data sourced from Michaels and Zaugg (1960).[2]
Spectroscopic Data
While the original publication predates the routine use of modern spectroscopic techniques, predicted mass spectrometry data is available from public databases.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 141.13863 |
| [M+Na]⁺ | 163.12057 |
| [M-H]⁻ | 139.12407 |
| [M]⁺ | 140.13080 |
Data sourced from PubChemLite.[3]
Initial Biological Characterization
The this compound scaffold was identified early on as a system of potential pharmacological interest.[2] Subsequent studies on analogues of this compound have explored their biological activities. Notably, a 1987 study by Razdan et al. investigated the spasmolytic activity of analogues of this compound. This and other studies have paved the way for the exploration of this core in various drug discovery programs.[4]
Signaling Pathway and Receptor Interaction (Hypothetical)
Derivatives of this core have been investigated as ligands for various receptors. The diagram below illustrates a generalized workflow for assessing the interaction of a novel ligand based on this scaffold with a G-protein coupled receptor (GPCR).
Caption: Generalized workflow for characterizing a new ligand's interaction with a receptor.
Conclusion
The discovery of this compound by Michaels and Zaugg laid the groundwork for the development of a versatile and valuable scaffold in medicinal chemistry. The initial synthesis and characterization, though reliant on classical methods, provided the essential foundation for its subsequent exploration. This technical guide has consolidated this foundational knowledge, presenting the detailed experimental protocols and initial physicochemical data in a clear and accessible format. The continued interest in this bicyclic diamine core underscores the importance of understanding its fundamental properties and synthesis, which remain relevant to today's drug discovery and development professionals.
References
A Theoretical and Computational Guide to the Structural Elucidation of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies required to elucidate the three-dimensional structure and conformational landscape of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. While experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust computational workflow based on established quantum chemical methods. These approaches are critical in modern drug discovery and development for understanding molecular geometry, stability, and potential interactions with biological targets.
Introduction to the Theoretical Framework
The structural analysis of bicyclic systems like this compound is non-trivial due to the conformational flexibility of the ring systems. Theoretical calculations, particularly ab initio and Density Functional Theory (DFT) methods, offer powerful tools to explore the potential energy surface of such molecules and identify stable conformers.[1][2][3][4] These computational techniques allow for the determination of key structural parameters, including bond lengths, bond angles, and dihedral angles, as well as the relative energies of different conformations.
Proposed Computational Methodology
A rigorous computational investigation of this compound would involve a multi-step process to ensure a thorough exploration of its conformational space and accurate prediction of its structural properties.
Initial Structure Generation and Conformational Search
The first step is to generate a plausible 3D structure of the molecule. This can be achieved using molecular mechanics force fields (e.g., MMFF94) to perform a systematic or stochastic conformational search. This initial exploration helps to identify a set of low-energy conformers that can then be subjected to more accurate quantum mechanical calculations.
Quantum Mechanical Geometry Optimization
Each of the low-energy conformers identified in the initial search should be optimized using a reliable quantum mechanical method. DFT methods are often a good choice for their balance of accuracy and computational cost.[5] A common and effective approach involves using a hybrid functional, such as B3LYP or M06-2X, with a suitable basis set, for instance, 6-31G(d,p) or a larger one for higher accuracy.[6][7] The geometry optimization will locate the stationary points on the potential energy surface corresponding to the energy minima for each conformer.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis should be performed for each optimized structure. This calculation serves two primary purposes:
-
Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.
-
Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a given temperature (e.g., 298.15 K).
Single-Point Energy Refinement
To obtain more accurate relative energies between the conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set. For example, a calculation with a larger basis set like aug-cc-pVTZ could provide more refined energy differences.[7]
Presentation of Theoretical Data
The results of the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C1 | C2 | - | - | [Calculated Value] |
| Bond Length | N3 | C4 | - | - | [Calculated Value] |
| Bond Angle | C1 | N9 | C8 | - | [Calculated Value] |
| Dihedral Angle | C2 | C1 | N9 | C8 | [Calculated Value] |
| ... (additional parameters) |
Table 2: Relative Energies and Thermodynamic Properties of this compound Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE Corrected Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conformer A (Most Stable) | 0.00 | 0.00 | 0.00 | 0.00 |
| Conformer B | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Conformer C | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| ... (additional conformers) |
Visualizing the Computational Workflow
A clear workflow diagram is essential for communicating the sequence of computational steps.
Caption: Computational workflow for the structural elucidation of this compound.
Conclusion
The theoretical and computational protocol outlined in this guide provides a robust framework for the detailed structural and energetic characterization of this compound. By employing a combination of conformational searching, quantum mechanical geometry optimization, and frequency analysis, researchers can gain valuable insights into the molecule's preferred three-dimensional structure and conformational dynamics. This information is invaluable for understanding its chemical behavior and for its application in fields such as medicinal chemistry and materials science. The application of such ab initio and DFT calculations is a cornerstone of modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy.[8][9]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. memsait.it [memsait.it]
- 4. chemrxiv.org [chemrxiv.org]
- 5. faculty.kashanu.ac.ir [faculty.kashanu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Large-scale ab initio calculations of archetypical ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane and its derivatives. The methodologies outlined are based on established chemical literature and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development. The unique bridged piperazine structure of these compounds makes them valuable scaffolds for targeting various receptor systems, including opioid and nicotinic acetylcholine receptors.
Introduction
The this compound core is a key structural motif in a variety of biologically active molecules. Its constrained bicyclic structure provides a rigid framework that can be functionalized to achieve high selectivity and affinity for various biological targets. Derivatives of this scaffold have shown potential as analgesics, anti-inflammatory agents, and atypical antipsychotics.[1][2] This application note details two primary synthetic routes to access this versatile scaffold and its analogs.
Data Presentation
The following table summarizes the quantitative data for the key synthetic steps described in the protocols.
| Step No. | Reaction | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1 | Schmidt Rearrangement | Tropinone | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | Sodium azide, Conc. H₂SO₄, CHCl₃ | Not specified | [1] |
| 2 | Lactam Reduction | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | This compound | LiAlH₄ | Not specified | [3] |
| 3 | [3+2] Cycloaddition | Aldehyde, Maleimide, Hydrochloride salt | 3,9-diazabicyclo[4.2.1]nonane-containing scaffold | Not specified | 79% | [4] |
| 4 | N-Alkylation | 3,9-diazabicyclo[4.2.1]nonane derivative | N-alkylated derivative | 4-chloro-4′-fluorobutyrophenone | Not specified | [1] |
| 5 | N-Sulfonylation | This compound | 3-(P-Toluenesulphonyl)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane | p-toluenesulphonylchloride, Pyridine | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis via Schmidt Rearrangement of Tropinone
This protocol describes a classical approach to the synthesis of the this compound core starting from tropinone.
Step 1: Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one [1]
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, prepare a mixture of tropinone (16.7 g, 32 mmol) in anhydrous chloroform (120 mL).
-
Cooling: Cool the mixture to -20 °C using a suitable cooling bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (37.5 mL) dropwise to the cooled mixture, maintaining the temperature at -20 °C.
-
Azide Addition: Following the acid addition, slowly add sodium azide (15.6 g) in small portions over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture into ice-cold water and basify with a suitable base (e.g., potassium carbonate) to neutralize the acid.
-
Extraction: Extract the aqueous layer with chloroform (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactam product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Step 2: Reduction of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one [3]
-
Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Lactam Addition: Slowly add a solution of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one in anhydrous THF to the LiAlH₄ suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filtration and Extraction: Filter the resulting solid and wash with THF. Extract the filtrate with a suitable organic solvent.
-
Drying and Concentration: Dry the combined organic extracts and concentrate under reduced pressure to obtain the desired this compound.
Protocol 2: One-Pot Synthesis via [3+2] Cycloaddition
This protocol outlines a modern, one-pot methodology for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold.[4]
-
Reaction Setup: In a suitable reaction vessel, combine the starting hydrochloride salt, an aldehyde, and a maleimide derivative.
-
Cycloaddition: The three-component [3+2] cycloaddition is initiated.
-
Reduction: Following the cycloaddition, a reduction step is performed in the same pot.
-
Lactamization: The final step is a lactamization to form the bicyclic scaffold.
-
Purification: The final product is purified to yield the 3,9-diazabicyclo[4.2.1]nonane-containing scaffold.
Protocol 3: Synthesis of Derivatives
The 3,9-diazabicyclo[4.2.1]nonane scaffold can be further modified to generate a library of derivatives.
N-Sulfonylation [5]
-
Dissolution: Dissolve this compound (0.42 g) in dry pyridine (10 ml).
-
Reagent Addition: Add p-toluenesulphonylchloride (0.8 g) to the solution.
-
Heating: Heat the mixture on a water bath for 30 minutes.
-
Work-up: Pour the contents into ice-cold water (10 ml) and basify with potassium carbonate.
-
Extraction: Extract the product with chloroform (3 x 10 ml).
-
Purification: The crude product can be further purified if necessary.
Visualizations
References
- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
Application Notes and Protocols: 9-Methyl-3,9-diazabicyclo[4.2.1]nonane as a Scaffold for Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the 9-Methyl-3,9-diazabicyclo[4.2.1]nonane scaffold in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs).
Introduction
The this compound core serves as a rigid and versatile scaffold for the design of potent and selective nAChR ligands. Its three-dimensional structure allows for precise orientation of pharmacophoric elements, leading to high-affinity interactions with various nAChR subtypes. This scaffold is a key component in the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Data Presentation: Quantitative Ligand Binding Data
The following table summarizes the binding affinities of representative ligands based on the 3,9-diazabicyclo[4.2.1]nonane scaffold for different nAChR subtypes.
| Compound ID | Scaffold Modification | nAChR Subtype | Binding Affinity (Ki) |
| An 7 | 3-(6-chloro-3-pyridinyl) substituent | α7 | 92 nM[1] |
| An 8 | 3-(3-pyridinyl) substituent | α4β2 | 0.62 nM[2] |
| An 10 | 3-(3-pyridazinyl) substituent | α4β2 | 0.55 nM[2] |
| An 11 | 3-(6-methyl-3-pyridazinyl) substituent | α4β2 | 0.52 nM[2] |
| General | Enantiopure derivatives | α7 | 90 - 900 nM[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 3-substituted-9-Methyl-3,9-diazabicyclo[4.2.1]nonane derivatives.
Materials:
-
This compound
-
Appropriate aryl or heteroaryl halide (e.g., 3-bromopyridine, 3-chloropyridazine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (1 equivalent), the aryl/heteroaryl halide (1.1 equivalents), palladium catalyst (0.02 equivalents), and ligand (0.04 equivalents).
-
Add anhydrous solvent to the flask.
-
Add the base (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-9-Methyl-3,9-diazabicyclo[4.2.1]nonane derivative.
Protocol 2: Radioligand Binding Assay for nAChR Affinity
This protocol outlines a method to determine the binding affinity of synthesized compounds for specific nAChR subtypes using a competitive radioligand binding assay.[1][3][4][5][6]
Materials:
-
Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2 or α7)
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)
-
Synthesized test compounds
-
Non-specific binding control (e.g., nicotine or unlabeled epibatidine at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition: Test compound dilution, radioligand, and cell membranes.
-
-
Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition data.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes a method to assess the functional activity (agonist, antagonist, or partial agonist) of the synthesized compounds at a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the nAChR subunits of interest
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
Synthesized test compounds
-
Positive control agonist (e.g., acetylcholine)
Procedure:
-
Surgically remove oocytes from a female Xenopus laevis and defolliculate them.
-
Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) and clamp the membrane potential at a holding potential of -70 mV.
-
To determine agonist activity, apply increasing concentrations of the test compound and measure the resulting inward current.
-
To determine antagonist activity, co-apply the test compound with a known concentration of acetylcholine and measure the inhibition of the acetylcholine-induced current.
-
Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Caption: Simplified nAChR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
Application of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane in Developing Selective Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the 9-Methyl-3,9-diazabicyclo[4.2.1]nonane scaffold in the design and synthesis of selective serotonin reuptake inhibitors (SSRIs). The focus is on the promising lead compound, (±)-3-(6-Nitro-2-quinolinyl)-9-methyl-3,9-diazabicyclo-[4.2.1]-nonane (NS4194), a potent and selective inhibitor of the serotonin transporter (SERT).
Introduction
The this compound core structure serves as a rigid scaffold for the development of novel central nervous system (CNS) active agents. Its constrained conformation is advantageous in drug design, allowing for precise orientation of pharmacophoric groups to achieve high affinity and selectivity for specific biological targets. In the context of SSRIs, this scaffold has been successfully employed to create compounds that exhibit high selectivity for the serotonin transporter over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Lead Compound: NS4194
A key example of an SSRI developed from this scaffold is (±)-3-(6-Nitro-2-quinolinyl)-9-methyl-3,9-diazabicyclo-[4.2.1]-nonane, designated as NS4194. This compound has been identified as a highly selective serotonin reuptake inhibitor.[1][2] The radiolabeled version, [¹¹C-methyl]NS4194, has been synthesized and utilized in positron emission tomography (PET) imaging studies to investigate the serotonin transporter system in the brain.[1][2]
Data Presentation
The selectivity of NS4194 for the serotonin transporter is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data on its selectivity.
| Compound | Target | Selectivity | Reference |
| NS4194 | SERT vs. DAT and NET | Several thousand-fold selectivity for SERT | [3] |
Signaling Pathway and Mechanism of Action
SSRIs, including those based on the this compound scaffold, exert their therapeutic effect by blocking the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Mechanism of SERT inhibition by NS4194.
Experimental Protocols
Synthesis of (±)-3-(6-Nitro-2-quinolinyl)-9-methyl-3,9-diazabicyclo-[4.2.1]-nonane (NS4194)
The synthesis of NS4194 involves the N-methylation of its precursor, (±)-9-H-3-(6-nitro-2-quinolinyl)-3,9-diazabicyclo-[4.2.1]-nonane.[1]
Materials:
-
(±)-9-H-3-(6-nitro-2-quinolinyl)-3,9-diazabicyclo-[4.2.1]-nonane (precursor)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Base (e.g., potassium carbonate, triethylamine)
-
Reagents for work-up and purification (e.g., dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Dissolve the precursor, (±)-9-H-3-(6-nitro-2-quinolinyl)-3,9-diazabicyclo-[4.2.1]-nonane, in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base to the reaction mixture.
-
Introduce the methylating agent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the final product, NS4194.
General workflow for the synthesis of NS4194.
In Vitro Evaluation of SERT Inhibition
1. Competitive Radioligand Binding Assay
This assay determines the affinity of the test compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to SERT.
Materials:
-
Cell membranes prepared from cells expressing human SERT
-
Radioligand (e.g., [³H]-citalopram, [¹²⁵I]-RTI-55)
-
Test compound (NS4194)
-
Assay buffer
-
Scintillation fluid and counter or gamma counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubate at a specified temperature for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
2. Synaptosome Uptake Assay
This functional assay measures the ability of the test compound to inhibit the uptake of serotonin into synaptosomes, which are isolated nerve terminals.
Materials:
-
Rat brain synaptosomes
-
[³H]-Serotonin
-
Test compound (NS4194)
-
Krebs-Ringer buffer
Procedure:
-
Prepare synaptosomes from a specific brain region (e.g., cortex or striatum).
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding [³H]-Serotonin.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the synaptosomes and measure the amount of [³H]-Serotonin taken up using a scintillation counter.
-
Determine the IC50 value for the inhibition of serotonin uptake.
Logical flow for the in vitro evaluation of NS4194.
Conclusion
The this compound scaffold has proven to be a valuable template for the design of selective serotonin reuptake inhibitors. The lead compound, NS4194, demonstrates high selectivity for the serotonin transporter, making it a promising candidate for further investigation in the development of novel antidepressants with potentially improved side-effect profiles. The provided protocols offer a foundational framework for the synthesis and in vitro characterization of such compounds.
References
Application Notes and Protocols for Carbon-11 Radiolabeling of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane Derivatives for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the radiolabeling of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane derivatives with the positron-emitting radionuclide carbon-11 (¹¹C, t½ = 20.4 min) for use in Positron Emission Tomography (PET) imaging. The short half-life of carbon-11 necessitates rapid and efficient radiosynthesis and purification procedures.[1][2][3] The primary method for introducing the ¹¹C-label into the 9-methyl position of the 3,9-diazabicyclo[4.2.1]nonane scaffold is through N-methylation of a suitable des-methyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate.[4]
The protocols outlined below are based on the successful synthesis of related radiotracers, such as (±) 3-(6-nitro-2-quinolinyl)-[9-methyl-¹¹C]-3,9-diazabicyclo-[4.2.1]-nonane, a selective serotonin reuptake inhibitor (SSRI) radioligand.[1][5][6] These methods are broadly applicable to various derivatives of the core structure for the development of novel PET radiopharmaceuticals.
Precursor Synthesis
The synthesis of the des-methyl precursor is a critical first step. For the specific example of (±) 3-(6-nitro-2-quinolinyl)-[9-methyl-¹¹C]-3,9-diazabicyclo-[4.2.1]-nonane, the precursor is (±) 9-H-3-[6-nitro-(2-quinolinyl)]-3,9-diazabicyclo-[4.2.1]-nonane.[1] The fundamental synthesis of this compound was first reported by Michaels and Zaugg in 1959, which can serve as a foundational reference for synthesizing the core bicyclic amine structure.[7][8]
Radiolabeling Chemistry: ¹¹C-Methylation
The introduction of the carbon-11 label is typically achieved via N-methylation of the secondary amine at the 9-position of the diazabicyclo[4.2.1]nonane ring system using [¹¹C]methyl iodide. [¹¹C]CH₃I is a commonly used and highly reactive methylating agent in radiochemistry.[2][4]
The general reaction is as follows: Des-methyl precursor + [¹¹C]CH₃I → [¹¹C]this compound derivative
This reaction is typically carried out in an automated synthesis module to handle the high radioactivity and ensure reproducible results within the short timeframe dictated by the half-life of carbon-11.
Quantitative Data Summary
The following table summarizes the quantitative data for the radiosynthesis of a representative derivative, (±) 3-(6-nitro-2-quinolinyl)-[9-methyl-¹¹C]-3,9-diazabicyclo-[4.2.1]-nonane.
| Parameter | Value | Reference |
| Starting Radioactivity | 40 GBq [¹¹C]CO₂ | [1] |
| Radiochemical Yield (decay-corrected) | 7% | [1] |
| Final Product Radioactivity | 800 MBq | [1] |
| Radiochemical Purity | > 98% | [1][6] |
| Molar Activity (at end of synthesis) | ~37 GBq/µmol | [1][6] |
| Total Synthesis Time | ~35 minutes (post-bombardment) | [1] |
Experimental Protocols
Protocol 1: Production of [¹¹C]Methyl Iodide
Objective: To produce [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂.
Materials:
-
[¹¹C]CO₂ (from ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron)[9]
-
Lithium aluminum hydride (LiAlH₄) solution
-
Hydroiodic acid (HI)
-
Automated radiochemistry synthesis module
Methodology:
-
Trapping of [¹¹C]CO₂: The target gas containing [¹¹C]CO₂ is passed through a trap containing a suitable molecular sieve.
-
Reduction to [¹¹C]Methane: The trapped [¹¹C]CO₂ is released and reduced to [¹¹C]CH₄ using a reducing agent such as LiAlH₄ at an elevated temperature.
-
Conversion to [¹¹C]Methyl Iodide: The resulting [¹¹C]CH₄ is then reacted with gaseous iodine in a heated quartz tube to form [¹¹C]CH₃I.
-
Purification: The [¹¹C]CH₃I is purified by passing it through a suitable trap to remove unreacted iodine before being transferred to the reaction vessel for the labeling step.
Protocol 2: Radiolabeling of the Des-methyl Precursor
Objective: To synthesize the [¹¹C]this compound derivative via N-methylation.
Materials:
-
Des-methyl precursor (e.g., (±) 9-H-3-[6-nitro-(2-quinolinyl)]-3,9-diazabicyclo-[4.2.1]-nonane)
-
[¹¹C]Methyl iodide (from Protocol 1)
-
Anhydrous solvent (e.g., DMF or acetone)
-
Base (e.g., NaOH or Cs₂CO₃)
-
Reaction vessel in an automated synthesis module
Methodology:
-
Precursor Preparation: A solution of the des-methyl precursor (typically 0.5-1.0 mg) and a base in the chosen anhydrous solvent is prepared in the reaction vessel.
-
Introduction of [¹¹C]CH₃I: The gaseous [¹¹C]CH₃I is bubbled through the precursor solution.
-
Reaction: The reaction mixture is heated for a short period (e.g., 5 minutes at 80-90°C) to facilitate the methylation reaction.[9][10]
-
Quenching: The reaction is quenched by the addition of a suitable solvent, typically the initial mobile phase for HPLC purification.
Protocol 3: Purification and Formulation
Objective: To purify the radiolabeled product and formulate it for in vivo studies.
Materials:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water mixture with additives like triethylamine)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol, USP
-
Sterile filter (0.22 µm)
Methodology:
-
HPLC Purification: The crude reaction mixture is injected onto the preparative HPLC system. The fraction corresponding to the desired radiolabeled product is collected based on the retention time determined using a non-radioactive standard and the signal from the radioactivity detector.
-
Solvent Removal: The collected HPLC fraction, which is typically in a large volume of aqueous/organic solvent, is diluted with water and passed through an SPE cartridge to trap the product.
-
Elution and Formulation: The trapped product is eluted from the SPE cartridge with a small volume of ethanol. This is then diluted with sterile water or saline for injection to achieve the desired final concentration and solvent composition.
-
Sterilization: The final product solution is passed through a sterile 0.22 µm filter into a sterile vial.
Protocol 4: Quality Control
Objective: To ensure the identity, purity, and specific activity of the final radiotracer solution.
Materials:
-
Analytical HPLC system with UV and radioactivity detectors
-
Reference standard of the non-radioactive compound
-
Gas chromatography (GC) system for residual solvent analysis
-
Endotoxin detection kit
-
pH meter
Methodology:
-
Radiochemical Purity: An aliquot of the final product is injected into an analytical HPLC system. The radiochemical purity is determined by comparing the area of the product peak in the radioactivity chromatogram to the total integrated radioactivity. The identity is confirmed by co-elution with the non-radioactive standard.
-
Molar Activity: The molar activity is calculated by dividing the total radioactivity of the product by the molar amount of the compound, which is determined from the UV peak area on the analytical HPLC by comparison to a standard curve.
-
Residual Solvents: The concentration of residual solvents (e.g., ethanol, acetonitrile) is determined by GC to ensure they are below acceptable limits.
-
pH: The pH of the final formulation is measured to ensure it is within the physiological range.
-
Sterility and Endotoxins: Sterility and endotoxin levels are assessed to ensure the product is safe for injection.
Visualizations
Caption: Workflow for the radiosynthesis of ¹¹C-labeled this compound derivatives.
Caption: Logical relationship of steps in PET radiotracer production.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. openmedscience.com [openmedscience.com]
- 5. pure.au.dk [pure.au.dk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radiosynthesis and evaluation of a carbon-11 labeled PET ligand for imaging of O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Binding Assay for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane Analogs at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-Methyl-3,9-diazabicyclo[4.2.1]nonane scaffold is a key structural motif in the development of novel ligands targeting nicotinic acetylcholine receptors (nAChRs). Analogs of this structure have shown significant binding affinity and selectivity for various nAChR subtypes, particularly the α4β2 subtype, which is highly abundant in the central nervous system.[1] The α4β2 nAChR is a well-established therapeutic target for a range of neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and depression.
This document provides a detailed protocol for conducting an in vitro competitive radioligand binding assay to determine the binding affinity of this compound analogs for the α4β2 nAChR subtype. This assay is a fundamental tool for characterizing the interaction of these compounds with their target receptor and for advancing structure-activity relationship (SAR) studies in drug discovery programs.
Signaling Pathways
Activation of the α4β2 nAChR, a ligand-gated ion channel, by an agonist leads to a conformational change that opens the channel, allowing the influx of cations like Na+ and Ca2+. This influx results in depolarization of the cell membrane and initiates downstream signaling cascades. Two major pathways implicated in α4β2 nAChR-mediated signaling are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are integral to neuronal survival, proliferation, and differentiation.
Figure 1: α4β2 nAChR signaling cascade activation.
Data Presentation
The binding affinities of a series of 3,9-diazabicyclo[4.2.1]nonane analogs for the α4β2, α7, and α3β4* nAChR subtypes are summarized in the table below. The data is presented as the inhibition constant (Ki), which is a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity. The data for these analogs, which are structurally related to the this compound core, demonstrate the potential for high-affinity and selective binding to the α4β2* subtype.
| Compound ID | R (Substitution) | α4β2* Ki (nM) [³H]Epibatidine | α7* Ki (nM) [³H]MLA | α3β4* Ki (nM) [³H]Epibatidine |
| An 1 | (+)-Anatoxin-a | 1.1 ± 0.1 | 90 ± 8 | 150 ± 12 |
| An 6 | 2-Pyridine | 2.09 ± 0.2 | 950 ± 50 | 250 ± 20 |
| An 7 | 6-Chloro-3-pyridine | 1.1 ± 0.1 | 92 ± 7 | 150 ± 15 |
| An 8 | 3-Pyridine | 0.62 ± 0.05 | 450 ± 30 | 180 ± 10 |
| An 9 | 2-Chloro-5-pyridine | 0.35 ± 0.03 | 250 ± 20 | 120 ± 9 |
| An 10 | Pyridazine | 0.55 ± 0.04 | 190 ± 15 | 95 ± 8 |
| An 11 | Chloropyridazine | 0.52 ± 0.04 | 157 ± 12 | 80 ± 6 |
| An 12 | Pyrimidine | 2.8 ± 0.3 | 982 ± 60 | 350 ± 25 |
| An 13 | Pyrazine | 265 ± 20 | > 50,000 | > 10,000 |
Data extracted from a study on related diazabicyclo[4.2.1]nonane derivatives. The core structure for compounds An 6-13 is a 9-ethyl-3-(substituted)-3,9-diazabicyclo[4.2.1]nonane.
Experimental Protocols
Competitive Radioligand Binding Assay for α4β2 nAChR
This protocol details the methodology for a competitive radioligand binding assay using [³H]cytisine to determine the binding affinity of this compound analogs for the human α4β2 nAChR expressed in a stable cell line.
Materials:
-
Cell Membranes: Membranes prepared from a cell line (e.g., HEK293) stably expressing the human α4β2 nAChR.
-
Radioligand: [³H]cytisine (Specific Activity: ~30-60 Ci/mmol).
-
Test Compounds: this compound analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Ligand: (-)-Nicotine or another suitable high-affinity nAChR ligand.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in 0.5% polyethylenimine (PEI) for at least 1 hour at 4°C.
-
96-well Plates: Standard or deep-well plates.
-
Scintillation Cocktail.
-
Scintillation Counter.
-
Filtration Manifold.
Workflow Diagram:
Figure 2: Experimental workflow for the binding assay.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes expressing α4β2 nAChRs on ice.
-
Homogenize the membranes in ice-cold binding buffer using a tissue homogenizer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold binding buffer.
-
Repeat the centrifugation and resuspension steps twice more.
-
After the final wash, resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µg/mL. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of membrane preparation, and 50 µL of [³H]cytisine.
-
Non-specific Binding (NSB): 50 µL of 10 µM (-)-nicotine in binding buffer, 50 µL of membrane preparation, and 50 µL of [³H]cytisine.
-
Competition Binding: 50 µL of the this compound analog at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of membrane preparation, and 50 µL of [³H]cytisine.
-
-
The final concentration of [³H]cytisine in the assay should be approximately its Kd value (e.g., 0.5-1.5 nM).
-
The final assay volume is 150 µL.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-4 hours to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Rapidly wash the filters three to five times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate for at least 4 hours in the dark.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding is calculated as: (Specific Binding at a given concentration / Specific Binding in the absence of competitor) * 100.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([³H]cytisine) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This application note provides a comprehensive protocol for conducting a competitive radioligand binding assay to characterize the interaction of this compound analogs with the α4β2 nAChR. The detailed methodology and data presentation guidelines are intended to assist researchers in the pharmacological evaluation of these compounds. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and the experimental design. Accurate determination of the binding affinity of these analogs is a critical step in the development of novel therapeutics for a variety of CNS disorders.
References
Application Notes and Protocols: In Vivo Pharmacological Evaluation of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane Derivatives in Rodent Models
Introduction
The 9-Methyl-3,9-diazabicyclo[4.2.1]nonane scaffold is a key structural motif in medicinal chemistry, serving as a rigid framework for the development of novel therapeutic agents. Derivatives of this and similar bicyclic structures, such as the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, have shown significant affinity for various central nervous system (CNS) targets, particularly nicotinic acetylcholine receptors (nAChRs).[1] These compounds are being investigated for a range of potential therapeutic applications, including the management of pain, anxiety, and neurodegenerative disorders. Their pharmacological profile is largely attributed to their ability to modulate neurotransmitter systems, with some derivatives also showing activity at opioid or other receptors.[2][3][4] This document provides detailed protocols for the in vivo evaluation of this compound derivatives in established rodent models to assess their antinociceptive, anxiolytic, and motor coordination effects.
Pharmacological Targets and Signaling
The primary molecular targets for many diazabicyclic nonane derivatives are neuronal nAChRs, particularly the α4β2 subtype, which is highly abundant in the CNS.[5] These receptors are ligand-gated ion channels that, upon activation by agonists like acetylcholine or synthetic ligands, allow the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to membrane depolarization and the modulation of neurotransmitter release. The therapeutic effects of nAChR modulators in pain and anxiety are believed to stem from their ability to influence dopaminergic, serotonergic, and cholinergic pathways. Some derivatives have also been found to interact with opioid receptors, suggesting a potential for multimodal mechanisms of action.[3][6]
Caption: Simplified signaling pathway for nAChR modulation.
Data Presentation: Summary of Pharmacological Activities
The following tables present a summary of representative quantitative data from key in vivo assays. These values are illustrative for this class of compounds and serve as a template for data presentation.
Table 1: Antinociceptive Activity in the Hot Plate Test
| Compound | Dose (mg/kg, i.p.) | Latency to Response (seconds) at 30 min | % Maximum Possible Effect (% MPE) |
| Vehicle (Saline) | - | 12.5 ± 1.8 | 0 |
| Morphine | 10 | 28.9 ± 3.5 | 86.8 |
| Derivative A | 1 | 15.2 ± 2.1 | 14.2 |
| Derivative A | 5 | 21.8 ± 3.0 | 48.9 |
| Derivative A | 10 | 25.6 ± 2.8* | 68.9 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Anxiolytic-like Activity in the Elevated Plus Maze (EPM) Test
| Compound | Dose (mg/kg, i.p.) | Time Spent in Open Arms (seconds) | Number of Open Arm Entries |
| Vehicle (Saline) | - | 25.4 ± 4.1 | 8.2 ± 1.5 |
| Diazepam | 1 | 68.9 ± 7.3 | 15.5 ± 2.1 |
| Derivative A | 1 | 35.1 ± 5.5 | 10.1 ± 1.8 |
| Derivative A | 5 | 55.8 ± 6.9 | 14.2 ± 2.0 |
| Derivative A | 10 | 48.2 ± 6.2 | 12.8 ± 1.9 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Motor Coordination Assessment in the Rotarod Test
| Compound | Dose (mg/kg, i.p.) | Latency to Fall (seconds) |
| Vehicle (Saline) | - | 175.8 ± 10.2 |
| Diazepam | 5 | 45.3 ± 8.5 |
| Derivative A | 1 | 168.5 ± 12.1 |
| Derivative A | 5 | 155.9 ± 11.8 |
| Derivative A | 10 | 98.7 ± 15.3 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Caption: General workflow for in vivo pharmacological screening.
Protocol 1: Hot Plate Test for Thermal Nociception
This test evaluates the central antinociceptive activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[7]
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5 °C. A transparent plexiglass cylinder is used to confine the mouse to the heated surface.
-
Animals: Male Swiss albino mice (20-25 g) are used.[8]
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. Record the time until the mouse exhibits nociceptive responses, such as licking its hind paws or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time of 30-40 seconds is imposed.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, Positive Control, Test Compound at various doses).
-
Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.). A positive control, such as morphine (10 mg/kg, i.p.), should be used.
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, and 90 minutes), place the mice back on the hot plate and record the response latency.
-
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Data are analyzed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-like Activity
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][10]
-
Apparatus: The maze consists of four arms (e.g., 30 cm long x 5 cm wide) set in a plus configuration, elevated 50 cm from the floor. Two opposite arms are enclosed by high walls (closed arms), and the other two are exposed (open arms).
-
Animals: Male mice (20-25 g) or rats (200-250 g).
-
Procedure:
-
Acclimation: Habituate the animals to the dimly lit testing room for at least 1 hour prior to testing.
-
Administration: Administer the test compounds, vehicle, or a standard anxiolytic like diazepam (1 mg/kg, i.p.) 30 minutes before the test.[10]
-
Testing: Place the mouse in the central square of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute session. The session is recorded by an overhead video camera.
-
Scoring: An observer, blind to the treatment groups, scores the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity. Data are typically analyzed using a one-way ANOVA or a Student's t-test.
Caption: Experimental workflow for the Elevated Plus Maze test.
Protocol 3: Rotarod Test for Motor Coordination and Sedation
This test is used to screen for drugs that may impair motor coordination or have sedative effects, which are common side effects of CNS-active compounds.[10]
-
Apparatus: A motorized rotating rod (e.g., 3 cm in diameter) with adjustable speed. The rod is divided into lanes to allow for simultaneous testing of multiple animals.
-
Animals: Male mice (20-25 g).
-
Procedure:
-
Training: Prior to the test day, train the mice to stay on the rotarod, which is rotating at a slow, constant speed (e.g., 4-5 rpm), for at least 1 minute. Mice that fail to meet this criterion are excluded.
-
Baseline: On the test day, record the baseline latency to fall for each trained mouse on the rotarod, which is now set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The time each mouse remains on the rod is recorded, with a maximum cut-off time (e.g., 180 or 300 seconds).
-
Administration: Administer the test compounds, vehicle, or a positive control known to induce motor impairment (e.g., diazepam, 5 mg/kg, i.p.).
-
Testing: At various time points post-administration (e.g., 30, 60, 90 minutes), place the mice back on the accelerating rotarod and measure their latency to fall.
-
-
Data Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination or sedation. The results are analyzed using ANOVA with repeated measures, followed by appropriate post-hoc tests.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1,4]benzodiazepines [mdpi.com]
- 10. Evaluation of anxiolytic activity of methanolic extract of Urtica urens in a mice model | springermedizin.de [springermedizin.de]
Development of Orexin Receptor Antagonists Based on the 3,9-Diazabicyclo[4.2.1]nonane Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the development of dual orexin receptor antagonists (DORAs) centered on the 3,9-diazabicyclo[4.2.1]nonane core. Orexin receptor antagonists are a promising class of therapeutics for the treatment of insomnia, and the constrained diazepane scaffold of the 3,9-diazabicyclo[4.2.1]nonane has been identified as a key structural motif in the development of potent and orally bioavailable drug candidates.
Introduction
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a central regulator of wakefulness. Antagonism of both OX1 and OX2 receptors has been shown to promote sleep, offering a novel therapeutic approach for insomnia. The 3,9-diazabicyclo[4.2.1]nonane core has emerged as a valuable scaffold in the design of DORAs, providing a rigid framework for the precise orientation of pharmacophoric elements necessary for high-affinity receptor binding.
Orexin Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs). Orexin-A binds to both OX1 and OX2 receptors with high affinity, while orexin-B shows a preference for the OX2 receptor. Upon agonist binding, these receptors primarily couple to Gq proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to neuronal excitation.
Application Notes and Protocols for Anti-Parkinsonism Activity Screening of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This neuronal loss leads to a deficiency in the neurotransmitter dopamine, resulting in motor symptoms such as tremors, rigidity, bradykinesia, and postural instability. Current therapeutic strategies primarily focus on restoring dopaminergic function. This document provides detailed protocols for the synthesis of novel 9-Methyl-3,9-diazabicyclo[4.2.1]nonane analogs and their subsequent screening for anti-Parkinsonism activity.
The this compound scaffold presents a unique three-dimensional structure that can be functionalized to target various components of the dopaminergic system. The analogs described herein are designed to modulate dopaminergic signaling and potentially offer neuroprotective effects.
Experimental Protocols
Protocol 1: Synthesis of 3-(Substituted-benzenesulfonyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane Hydrochloride Analogs
This protocol details the synthesis of a series of this compound analogs with substitutions on the benzenesulfonyl group.
Materials:
-
This compound
-
Dry pyridine
-
Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, p-chlorobenzenesulfonyl chloride)
-
Ice-cold water
-
Potassium carbonate
-
Chloroform
-
Anhydrous sodium sulfate
-
Dry ether
-
Hydrochloric acid (gas or in a suitable solvent)
-
Acetone or absolute ethanol for crystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dry pyridine.
-
To this solution, add the desired substituted benzenesulfonyl chloride (1.1 eq).
-
Heat the reaction mixture on a water bath at 60-70°C for 30 minutes.
-
Pour the reaction mixture into ice-cold water.
-
Basify the aqueous solution with potassium carbonate until a pH of 9-10 is reached.
-
Extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Dissolve the oily residue in dry ether and precipitate the hydrochloride salt by passing dry hydrochloric acid gas or by adding a solution of HCl in a suitable solvent.
-
Filter the precipitated hydrochloride salt and wash with cold, dry ether.
-
Recrystallize the salt from acetone or absolute ethanol to yield the pure 3-(substituted-benzenesulfonyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane hydrochloride analog.
Protocol 2: Chlorpromazine-Induced Catatonia Model in Mice
This protocol describes an in vivo screening method to evaluate the anti-catatonic effects of the synthesized compounds, a hallmark of anti-Parkinsonism activity.
Animals:
-
Male Swiss albino mice (20-25 g)
Materials:
-
Synthesized this compound analogs
-
Chlorpromazine hydrochloride
-
Vehicle (e.g., 0.9% saline, 0.5% carboxymethyl cellulose)
-
Standard anti-Parkinson's drug (e.g., Levodopa/Carbidopa)
-
Bar test apparatus (a horizontal wooden bar 0.5 cm in diameter, placed 10 cm above a tabletop)
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least 7 days before the experiment.
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
Chlorpromazine Control
-
Standard Drug + Chlorpromazine
-
Test Compound (at various doses) + Chlorpromazine
-
-
Administer the test compounds or the standard drug intraperitoneally (i.p.) or orally (p.o.).
-
After 30 minutes (for i.p.) or 60 minutes (for p.o.) of drug administration, inject chlorpromazine hydrochloride (3 mg/kg, i.p.) to all groups except the vehicle control.
-
At 30, 60, 90, and 120 minutes post-chlorpromazine injection, assess the catatonic state of each mouse using the bar test.
-
Gently place the forepaws of the mouse on the horizontal bar.
-
Measure the time the mouse maintains this unnatural posture (catatonia). A cut-off time of 180 seconds is typically used.
-
Score the catatonia based on the duration the posture is maintained (see Table 1 for a sample scoring system).
Data Analysis:
-
Calculate the mean catatonia score for each group at each time point.
-
Compare the scores of the test compound groups with the chlorpromazine control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A significant reduction in the catatonia score indicates potential anti-Parkinsonism activity.
Protocol 3: Measurement of Striatal Dopamine Levels by HPLC-ECD
This protocol outlines the procedure for quantifying dopamine levels in the striatum of mouse brains, providing a neurochemical basis for the observed behavioral effects.
Animals and Tissue Collection:
-
Male Swiss albino mice (20-25 g)
-
Follow the same grouping and drug administration procedure as in Protocol 2.
-
At the end of the behavioral experiment (e.g., 120 minutes post-chlorpromazine), humanely euthanize the mice.
-
Rapidly dissect the brains and isolate the striatal tissue on an ice-cold plate.
-
Immediately freeze the striatal samples in liquid nitrogen and store them at -80°C until analysis.
Materials:
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Dopamine standard solution
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of sodium acetate, EDTA, octane sulfonic acid, and methanol in water, adjusted to an acidic pH)
Procedure:
-
Sample Preparation:
-
Thaw the striatal tissue on ice and record its weight.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system according to the manufacturer's instructions.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of dopamine to determine its retention time and generate a standard curve.
-
Inject the prepared samples into the HPLC system.
-
Detect the dopamine peak at its specific retention time using the electrochemical detector.
-
Data Analysis:
-
Quantify the dopamine concentration in each sample by comparing the peak area to the standard curve.
-
Normalize the dopamine concentration to the weight of the striatal tissue (e.g., ng of dopamine per mg of tissue).
-
Compare the dopamine levels between the different treatment groups using statistical analysis (e.g., ANOVA followed by Tukey's test).
-
An increase in dopamine levels in the test compound groups compared to the chlorpromazine control group suggests a beneficial effect on the dopaminergic system.
Data Presentation
Quantitative data from the screening assays should be summarized in clearly structured tables to facilitate comparison between the different analogs and control groups.
Table 1: Illustrative Example of Anti-Catatonic Activity of this compound Analogs in the Chlorpromazine-Induced Catatonia Model in Mice
| Treatment Group | Dose (mg/kg) | Mean Catatonia Score (± SEM) at 60 min | % Reduction in Catatonia |
| Vehicle Control | - | 0.0 ± 0.0 | - |
| Chlorpromazine Control | 3 | 155.2 ± 10.8 | 0 |
| Levodopa/Carbidopa | 25/6.25 | 45.6 ± 5.2 | 70.6 |
| Analog 1a | 10 | 110.5 ± 9.1* | 28.8 |
| Analog 1b | 10 | 85.3 ± 7.5** | 45.0 |
| Analog 1c | 10 | 62.1 ± 6.4 | 60.0 |
*Data are presented as mean ± SEM (n=6). Statistical significance compared to the Chlorpromazine Control group: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA followed by Dunnett's test). This table presents hypothetical data for illustrative purposes.
Table 2: Illustrative Example of Striatal Dopamine Levels in Mice Treated with this compound Analogs
| Treatment Group | Dose (mg/kg) | Striatal Dopamine (ng/mg tissue ± SEM) | % Increase in Dopamine |
| Vehicle Control | - | 12.5 ± 0.8 | - |
| Chlorpromazine Control | 3 | 7.2 ± 0.5 | 0 |
| Levodopa/Carbidopa | 25/6.25 | 11.8 ± 0.7*** | 63.9 |
| Analog 1a | 10 | 8.1 ± 0.6 | 12.5 |
| Analog 1b | 10 | 9.5 ± 0.7* | 31.9 |
| Analog 1c | 10 | 10.9 ± 0.8** | 51.4 |
*Data are presented as mean ± SEM (n=6). Statistical significance compared to the Chlorpromazine Control group: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA followed by Tukey's test). This table presents hypothetical data for illustrative purposes.
Visualizations
Dopaminergic Signaling Pathway in Parkinson's Disease
Application Notes and Protocols for Employing 9-Methyl-3,9-diazabicyclo[4.2.1]nonane in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," that typically bind to biological targets with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. 9-Methyl-3,9-diazabicyclo[4.2.1]nonane is a conformationally constrained, saturated heterocyclic scaffold that presents an attractive starting point for FBDD campaigns. Its rigid bicyclic structure and strategically placed nitrogen atoms offer well-defined vectors for chemical elaboration, allowing for the exploration of chemical space in a controlled manner. This document provides detailed application notes and experimental protocols for the use of this compound in FBDD.
Physicochemical Properties and Rationale for Use in FBDD
This compound possesses several key features that make it an excellent candidate for fragment screening libraries:
-
Low Molecular Weight: With a molecular formula of C₈H₁₆N₂, its molecular weight is 140.23 g/mol , falling well within the typical range for fragments.
-
Three-Dimensionality: The bicyclic nature of the scaffold provides a rigid, three-dimensional structure, which can lead to more specific interactions with protein binding pockets compared to flat aromatic fragments.
-
Defined Exit Vectors: The nitrogen atoms at positions 3 and 9 serve as primary points for chemical modification, providing clear vectors for fragment growth and optimization.
-
Synthetic Tractability: The synthesis of the core scaffold and its derivatives is well-documented, allowing for the generation of a library of related fragments for structure-activity relationship (SAR) studies.
Synthesis Protocol
A common synthetic route to this compound involves the reduction of the corresponding lactam, 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one.
Protocol for the Synthesis of this compound [1]
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄) (0.61 g) in anhydrous tetrahydrofuran (THF) (30 ml).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Lactam: Prepare a solution of 9-Methyl-3,9-diazabicyclo-[4.2.1]nonan-4-one (1.00 g) in anhydrous THF (10 ml). Add this solution dropwise to the cooled LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water (0.6 ml), 15% aqueous sodium hydroxide (0.6 ml), and then water (1.8 ml) while cooling the flask in an ice bath.
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.
Data Presentation: Quantitative Analysis
While specific binding data for the this compound fragment itself against a wide range of targets is not extensively published, the following table summarizes known data for derivatives and provides a template for researchers to populate with their own screening results.
| Derivative / Target | Assay Type | Affinity (IC₅₀/Kᵢ) | Notes | Reference |
| Substituted 3,9-diazabicyclo[4.2.1]nonane | Dopamine Transporter (DAT) Binding | 10-fold lower affinity than homopiperazine analog | The rigid scaffold decreased binding affinity in this context. | [2] |
| Various N-substituted 3,9-diazabicyclo[4.2.1]nonanes | Opioid Receptors (μ, δ, κ) | Data not specified in abstract | The scaffold is used to generate ligands with opioid receptor affinity. | [1] |
| Your Target Protein | NMR / SPR / ITC | (To be determined) | Populate with experimental data. |
Experimental Protocols for Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting the weak binding interactions typical of fragments. The following is a generalized protocol for a protein-observed NMR screening experiment.
Protocol for ¹H-¹⁵N HSQC NMR-Based Fragment Screening
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) containing 10% D₂O.
-
Fragment Library Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a deuterated solvent compatible with the NMR buffer (e.g., d₆-DMSO).
-
NMR Sample Preparation:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Prepare a sample of the ¹⁵N-labeled protein with the fragment at a final concentration typically 10-100 times that of the protein (e.g., 1 mM fragment).
-
-
NMR Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under the same conditions as the reference spectrum.
-
Data Analysis:
-
Overlay the reference spectrum and the spectrum with the fragment.
-
Analyze for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate binding of the fragment to the protein.
-
The magnitude of the CSPs can be used to identify the location of the binding site on the protein if backbone resonance assignments are available.
-
-
Hit Validation and Affinity Determination:
-
For confirmed hits, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.
-
Plot the chemical shift changes as a function of the fragment concentration and fit the data to a binding isotherm to determine the dissociation constant (Kᴅ).
-
Visualizations
Fragment-Based Drug Discovery Workflow
Caption: A generalized workflow for fragment-based drug discovery.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of a GPCR signaling pathway.
References
Functionalization of the 3-Position of the 3,9-Diazabicyclo[4.2.1]nonane Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of the 3-position of the 3,9-diazabicyclo[4.2.1]nonane ring system. This bicyclic scaffold is a key pharmacophore in the development of novel therapeutics, particularly targeting central nervous system (CNS) disorders. Functionalization at the 3-position has been shown to be critical for modulating the potency and selectivity of these compounds for various biological targets, including orexin receptors and nicotinic acetylcholine receptors (nAChRs).
Introduction
The 3,9-diazabicyclo[4.2.1]nonane core is a conformationally constrained diamine scaffold that has garnered significant interest in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of selective ligands for a variety of receptors and transporters. Strategic functionalization of the nitrogen atom at the 3-position is a key strategy for optimizing the pharmacological profile of these molecules. This document outlines common synthetic routes to introduce diverse functionalities at this position and provides protocols for their implementation.
Data Presentation
The following table summarizes the binding affinities of various 3-substituted 3,9-diazabicyclo[4.2.1]nonane analogs for the α4β2* nicotinic acetylcholine receptor. The data highlights the impact of different substituents at the 3-position on receptor affinity.
| Compound ID | 3-Position Substituent | Ki (nM) for α4β2* nAChR |
| An 8 | Pyridin-3-yl | 0.62 |
| An 6 | Pyridin-2-yl | 2.09 |
| An 1 | H | 1.1 |
| An 4 | - | > 10,000 |
| An 5 | - | 250 |
| An 7 | 6-Chloro-pyridin-2-yl | ~2 x An 6 |
| An 9 | 6-Chloro-pyridin-3-yl | ~2 x An 8 |
| An 13 | Pyrazin-2-yl | > 50,000 |
Data extracted from a doctoral thesis on novel nicotinic acetylcholine receptor ligands. The specific structures for An 4 and An 5 were not detailed in the excerpt.
Experimental Protocols
The following protocols describe common methods for the functionalization of the 3-position of the 3,9-diazabicyclo[4.2.1]nonane ring. These protocols assume the availability of a suitable N9-protected 3,9-diazabicyclo[4.2.1]nonane starting material (e.g., 9-Boc-3,9-diazabicyclo[4.2.1]nonane or 9-benzyl-3,9-diazabicyclo[4.2.1]nonane).
Protocol 1: N-Alkylation of the 3-Position
This protocol describes the introduction of an alkyl group at the 3-position via reductive amination.
Materials:
-
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane
-
Aldehyde or Ketone of choice (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 9-benzyl-3,9-diazabicyclo[4.2.1]nonane (1.0 eq) in DCM or DCE, add the corresponding aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: N-Acylation of the 3-Position
This protocol details the synthesis of amides by reacting the 3-amino group with an acylating agent.
Materials:
-
9-Boc-3,9-diazabicyclo[4.2.1]nonane
-
Acid chloride or Carboxylic acid of choice (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
For carboxylic acid coupling: a coupling agent such as HATU or HBTU (1.1 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure (using an acid chloride):
-
Dissolve 9-Boc-3,9-diazabicyclo[4.2.1]nonane (1.0 eq) and triethylamine (2.0 eq) in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Protocol 3: N-Arylation of the 3-Position (Suzuki-Miyaura Coupling)
This protocol outlines the formation of a C-N bond between the 3-position nitrogen and an aryl group using a palladium-catalyzed cross-coupling reaction. This protocol assumes the starting material is 3-amino-9-Boc-3,9-diazabicyclo[4.2.1]nonane.
Materials:
-
3-Amino-9-Boc-3,9-diazabicyclo[4.2.1]nonane
-
Aryl boronic acid (1.2 eq)
-
Pd(OAc)₂ or Pd₂(dba)₃ (0.05 eq)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.1 eq)
-
A base such as K₂CO₃ or Cs₂CO₃ (2.0 eq)
-
A solvent such as dioxane or toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 3-amino-9-Boc-3,9-diazabicyclo[4.2.1]nonane (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (dioxane or toluene) and a small amount of degassed water.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
The following diagrams illustrate key conceptual workflows and relationships relevant to the functionalization of the 3,9-diazabicyclo[4.2.1]nonane ring.
Caption: General workflow for synthesis and evaluation.
Caption: Key structure-activity relationships.
Troubleshooting & Optimization
Technical Support Center: Purification of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is sticking to the silica gel column and won't elute. What's causing this?
This is a common issue when purifying compounds containing amine functionalities like diazabicycloalkanes. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or significant tailing.[1]
Q2: How can I prevent my basic compound from sticking to the silica gel?
You can neutralize the acidic sites on the silica gel. This is typically done by:
-
Adding a basic modifier to your eluent system, such as 0.1-2% triethylamine (NEt₃) or a few drops of ammonium hydroxide.[1][2] This competitively binds to the acidic sites, allowing your compound to travel down the column.
-
Pre-neutralizing the column silica by washing it with a solvent containing triethylamine before loading your compound.[1]
Q3: My TLC shows good separation, but the column chromatography results in co-elution of all my spots. Why is this happening?
Several factors could cause this discrepancy between TLC and column performance:
-
Overloading the Column: You may be loading too much crude product relative to the amount of silica gel. This can saturate the stationary phase and lead to poor separation.[1][2] Try increasing the silica-to-crude product ratio.
-
Sample Loading in a Strong Solvent: If you dissolve your crude product in a solvent that is too polar (stronger than the mobile phase), it can carry the entire sample down the column in a single band.[2] It is best to dissolve the sample in a minimal amount of the mobile phase or a less polar solvent.
-
High Flow Rate: Running the column too fast reduces the number of equilibrium exchanges between the stationary and mobile phases, leading to decreased resolution. Try using a lower flow rate.[1]
-
Thermal Effects: The heat generated from the eluent binding to dry silica can cause issues. Using a slurry-packing method, where the silica is mixed with the solvent before packing, can help dissipate this heat.[1]
Q4: What are some recommended solvent systems for purifying these derivatives?
The choice of eluent depends on the specific polarity of your derivative. Based on published procedures, common systems include:
-
Methanol/Ethyl Acetate mixtures[3]
-
Chloroform/Ethyl Acetate mixtures[3]
-
Dichloromethane/Methanol mixtures[4]
-
Hexane/Ethyl Acetate mixtures[5]
It is crucial to first determine the optimal solvent system using TLC, aiming for a product Rf value of approximately 0.3.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or "tails" on TLC and column. | The compound is basic and interacting too strongly with the acidic silica.[1] | Add a small percentage (0.1-2%) of triethylamine or ammonium hydroxide to the mobile phase.[1][2] |
| Poor separation of spots (low resolution). | 1. Eluent is too polar. 2. Column was packed improperly (channeling). 3. Flow rate is too high.[1] | 1. Decrease the polarity of the mobile phase. 2. Repack the column carefully, ensuring a level and compact bed. 3. Reduce the flow rate to allow for better equilibration. |
| Compound is not soluble in the mobile phase. | The crude mixture has low solubility in the chosen non-polar or moderately polar eluent. | Use a "dry loading" technique: Adsorb the crude product onto a small amount of silica gel, dry it, and then load the resulting powder onto the top of the column.[6] |
| All compounds elute together in the solvent front. | 1. The starting mobile phase is too polar. 2. The sample was loaded in a solvent significantly more polar than the mobile phase.[2] | 1. Start with a much less polar solvent system. 2. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent. Consider dry loading.[6] |
| Product crystallizes on the column. | The concentration of the product in a specific band exceeds its solubility in the mobile phase. | Use a wider column with more silica to reduce the concentration. You may need to pre-purify the sample to remove impurities that could be seeding crystallization.[6] |
Data Presentation
Table 1: Exemplary Column Chromatography Conditions for Bicyclic Diamine Derivatives
| Derivative Type | Stationary Phase | Eluent System | Reference |
| Amino acid-containing bicyclo compounds | Silica Gel (60-120 mesh) | Methanol:Ethyl Acetate (8:2) | [3] |
| Amino acid-containing bicyclo compounds | Silica Gel (60-120 mesh) | Chloroform:Ethyl Acetate (9:1) | [3] |
| 3-ethyl-2-oxo-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate | Silica Gel | 4% Methanol in Chloroform | [4] |
| Benzyl 2-oxo-1,5-diazabicyclo[4.2.1]nonane-5-carboxylate | Silica Gel | Hexane:Ethyl Acetate (9:1) | [5] |
| Pyrimidine sulphonamide derivatives | Reverse Phase HPLC (Symmetry) | TFA/Acetonitrile | [7] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
This protocol provides a general workflow. The solvent system and column size should be optimized for your specific compound and scale.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Chloroform).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
If your compound is basic, add 0.5% triethylamine to the TLC mobile phase to mimic column conditions.
-
Identify a solvent system that gives your desired product an Rf value of ~0.25-0.35 and provides good separation from impurities.
-
-
Column Preparation (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material (typically a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry.[1]
-
Pour the slurry into the column. Use additional eluent to rinse the beaker and wash any silica off the column walls.
-
Gently tap the column to pack the silica into a uniform bed. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent. Use a pipette to carefully apply the solution to the top of the sand layer. Drain the solvent until the sample has entered the sand layer.
-
Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting fractions. Apply gentle pressure with a pump or bulb if necessary to achieve a steady flow rate.
-
If using a gradient, start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for chromatographic purification.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common issues.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Chromatography [chem.rochester.edu]
- 7. US7838675B2 - Pyrimidine sulphonamide derivatives as chemokine receptor modulators - Google Patents [patents.google.com]
identification of byproducts in the synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The information addresses common issues related to byproduct identification and reaction monitoring.
Troubleshooting Guides
Issue: Unexpected peaks observed in the crude product analysis (GC-MS, LC-MS, NMR).
Possible Causes & Solutions:
-
Incomplete Reduction of Lactam Precursor: The most common impurity is often the starting lactam, 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one.
-
Identification:
-
MS: Look for a molecular ion peak corresponding to the lactam (e.g., m/z for C8H14N2O).
-
NMR: The presence of a carbonyl carbon signal (around 170-180 ppm in ¹³C NMR) and characteristic shifts for protons adjacent to the carbonyl group.
-
IR: A strong carbonyl (C=O) stretch around 1650 cm⁻¹.
-
-
Solution:
-
Increase the reaction time for the reduction step.
-
Use a stronger reducing agent or increase the molar excess of the current reducing agent (e.g., LiAlH₄).
-
Ensure anhydrous conditions, as water can quench the reducing agent.
-
-
-
Presence of Starting Materials or Early-Stage Intermediates: Depending on the synthetic route, precursors to the bicyclic system may be present. For instance, if starting from tropinone, unreacted tropinone or intermediates from the ring expansion could be impurities.
-
Identification: Compare the analytical data (e.g., retention time in GC/LC, specific NMR signals) with that of the known starting materials.
-
Solution: Optimize the reaction conditions of the initial synthetic steps to ensure complete conversion. Implement purification steps between key transformations.
-
-
Side Reactions and Rearrangement Products: The synthesis of bicyclic systems can sometimes lead to isomeric byproducts through rearrangements.[1]
-
Identification: This can be challenging and may require detailed spectroscopic analysis (2D NMR) and comparison with literature data for related structures.
-
Solution: Adjusting reaction temperature, solvent, or the rate of reagent addition can often minimize side reactions.
-
-
Over-methylation or N-dealkylation: If the methyl group is introduced at a late stage, there is a possibility of multiple methylations on other nitrogen atoms, or if a protecting group strategy is used, incomplete deprotection or re-alkylation can occur.
-
Identification: Mass spectrometry will show molecular ions corresponding to the addition or removal of a methyl group.
-
Solution: Use a stoichiometric amount of the methylating agent and control the reaction temperature. For protecting group strategies, ensure the chosen protecting group is orthogonal to the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics of pure this compound?
A1:
-
¹H NMR: Expect a complex aliphatic spectrum with signals for the N-methyl group (a singlet around 2.2-2.5 ppm) and multiple multiplets for the bicyclic ring protons.
-
¹³C NMR: Signals in the aliphatic region, including one for the N-methyl carbon. The absence of a carbonyl signal ( > 170 ppm) is a key indicator of purity from the lactam precursor.
-
MS (EI): A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₆N₂). Fragmentation patterns will be characteristic of the bicyclic amine structure.
Q2: How can I differentiate the product from the lactam precursor, 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, using analytical techniques?
A2: The most definitive methods are:
-
¹³C NMR Spectroscopy: The lactam will show a characteristic carbonyl peak around 170-180 ppm, which will be absent in the fully reduced product.
-
Infrared (IR) Spectroscopy: The lactam will exhibit a strong C=O stretching absorption band around 1650 cm⁻¹. This band will be absent in the final product.
-
Mass Spectrometry: The product and the lactam precursor will have different molecular weights, which can be easily distinguished.
Q3: My reaction appears to have stalled, and I see a mixture of starting material and product. What should I do?
A3:
-
Check Reagent Activity: If using a moisture-sensitive reagent like LiAlH₄, ensure it has not been deactivated by atmospheric moisture.
-
Increase Reagent Stoichiometry: Add another portion of the reducing agent to the reaction mixture.
-
Increase Temperature/Time: Gently heat the reaction (if the protocol allows) or extend the reaction time and monitor by TLC or LC-MS.
-
Ensure Proper Mixing: In heterogeneous reactions, ensure efficient stirring to facilitate contact between reactants.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| This compound | C₈H₁₆N₂ | 140.23 | 141.14 |
| 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | C₈H₁₄N₂O | 154.21 | 155.12 |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude or purified product in a suitable volatile solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate) to a final concentration of ~1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC-MS instrument.
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify peaks in the chromatogram and analyze their corresponding mass spectra. Compare with the expected molecular weights and fragmentation patterns of the product and potential byproducts.
Protocol 2: General Procedure for ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Interpretation: Integrate the signals to determine the relative ratios of different species. Look for characteristic peaks, such as the N-methyl singlet and the absence of signals that would indicate impurities from starting materials.
Visualizations
Caption: Plausible synthetic route to this compound.
Caption: Troubleshooting workflow for identifying impurities.
References
Technical Support Center: Optimizing the Beckmann Rearrangement in 3,9-Diazabicyclo[4.2.1]nonane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Beckmann rearrangement in the synthesis of 3,9-diazabicyclo[4.2.1]nonane derivatives.
Frequently Asked Questions (FAQs)
Q1: My Beckmann rearrangement is resulting in a low yield of the desired lactam. What are the potential causes and solutions?
A1: Low yields in the Beckmann rearrangement of the nortropinone-derived oxime can stem from several factors. Incomplete conversion of the starting oxime, degradation of the product, or the formation of side products are common issues.
To address this, consider the following:
-
Reaction Conditions: The choice of acid catalyst and solvent is critical. While strong protic acids like sulfuric acid are commonly used, they can sometimes lead to degradation. Milder conditions, such as using p-toluenesulfonyl chloride (TsCl) in the presence of a base or employing a Lewis acid, may improve the yield.[1] Pre-forming oxime sulfonates can also allow for milder rearrangement conditions.
-
Temperature Control: High temperatures (>130°C) can promote side reactions.[1] It is crucial to carefully control the reaction temperature. Optimization studies may be necessary to find the ideal temperature that promotes the rearrangement without significant byproduct formation.
-
Purity of Starting Material: Ensure the starting oxime is pure and, most importantly, a single stereoisomer. The Beckmann rearrangement is stereospecific, and the presence of both E and Z isomers of the oxime will lead to the formation of a mixture of regioisomeric lactams, complicating purification and reducing the yield of the desired product.
Q2: I am observing the formation of an unexpected regioisomer of the lactam. How can I ensure the correct product is formed?
A2: The formation of an incorrect regioisomer is almost always due to the presence of both E and Z isomers of the starting oxime. The Beckmann rearrangement is a stereospecific reaction where the group anti to the hydroxyl group on the oxime migrates.[2]
-
Isomer Separation: If your oximation step produces a mixture of isomers, it is highly recommended to separate them before the rearrangement. Techniques like column chromatography or crystallization can be employed for this purpose.
-
Crystallization-Induced Diastereomer Transformation (CIDT): For the synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, a practical approach is to use a chiral auxiliary to induce the crystallization of the desired E-oxime from a mixture of diastereomers.[3] This process, known as Crystallization-Induced Diastereomer Transformation (CIDT), can significantly enhance the yield and purity of the desired lactam.
Q3: What are common side reactions to be aware of during the Beckmann rearrangement of bridged bicyclic oximes?
A3: Besides the formation of the undesired lactam regioisomer, other potential side reactions include:
-
Beckmann Fragmentation: This competing reaction is more likely to occur if the group alpha to the oxime can stabilize a carbocation.[2] This would lead to the formation of a nitrile instead of the desired lactam. Careful selection of the acid catalyst and reaction conditions can help to suppress this pathway.
-
Hydrolysis: The starting oxime or the resulting lactam can be susceptible to hydrolysis, especially under harsh acidic conditions and in the presence of water.[1] Ensuring anhydrous conditions and using milder reagents can minimize hydrolysis.
-
Polymerization/Degradation: Strong acids and high temperatures can sometimes lead to the polymerization or decomposition of the starting material or product, resulting in a complex mixture and low yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Reaction | Insufficiently strong acid catalyst. | Switch to a stronger acid (e.g., from acetic acid to sulfuric acid or PPA). Use of reagents like PCl5 or SOCl2 can also be effective.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. Some Beckmann rearrangements require elevated temperatures to proceed at a reasonable rate.[1] | |
| Poorly activated hydroxyl group. | Convert the oxime to a better leaving group, such as a tosylate or mesylate, before inducing the rearrangement. This often allows for milder reaction conditions.[1] | |
| Formation of Multiple Products | Presence of both E and Z oxime isomers. | Separate the oxime isomers before the rearrangement. Utilize techniques like CIDT to obtain a single diastereomer.[3] |
| Oxime isomerization under reaction conditions. | Use reagents like p-toluenesulfonyl chloride or phosphorus pentachloride, which can help avoid in-situ isomerization.[1] | |
| Beckmann fragmentation is occurring. | Modify reaction conditions to favor rearrangement over fragmentation. This may involve using a different acid catalyst or a lower reaction temperature. | |
| Product Degradation | Harsh reaction conditions (strong acid, high temperature). | Employ milder catalysts (e.g., Lewis acids) or pre-activate the oxime to allow for lower reaction temperatures.[1] |
| Presence of water leading to hydrolysis. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of (1S,5R,E)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one oxime
This protocol is a representative procedure based on the synthesis of similar bicyclic oximes.
-
To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired E-oxime.
Beckmann Rearrangement to form (1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one
This protocol is a representative procedure and may require optimization for specific substrates.
-
Dissolve the purified (1S,5R,E)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one oxime (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a solution of p-toluenesulfonyl chloride in pyridine) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a neutralizing base (e.g., sodium bicarbonate or ammonia solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude lactam by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for 3,9-diazabicyclo[4.2.1]nonane.
Caption: Troubleshooting decision tree for the Beckmann rearrangement.
References
stability issues of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane under acidic and basic conditions. The information provided is based on the general chemical properties of bicyclic amines and related heterocyclic compounds, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
A1: Based on the behavior of structurally similar cyclic aminals, this compound is expected to be susceptible to degradation under acidic conditions.[1] The bicyclic amine structure may undergo acid-catalyzed hydrolysis, leading to ring-opening and the formation of degradation products. The rate of degradation is likely to increase with decreasing pH.[1]
Q2: What is the expected stability of this compound under basic conditions?
A2: While specific data is unavailable, many bicyclic amines exhibit greater stability under basic conditions compared to acidic conditions. However, strong bases and high temperatures could potentially lead to degradation through mechanisms such as elimination reactions or rearrangement. It is crucial to experimentally verify the stability of the compound under your specific basic conditions.
Q3: What are the likely degradation products of this compound in an acidic medium?
A3: Acid-catalyzed hydrolysis of the diazabicyclo[4.2.1]nonane core would likely lead to the formation of ring-opened products. The exact nature of these products would depend on the specific cleavage point of the bicyclic system.
Q4: How can I monitor the stability of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a highly effective technique for monitoring the degradation of nitrogen-containing heterocyclic compounds.[2][3] This method allows for the separation and identification of the parent compound and its potential degradation products over time. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize degradation products.
Troubleshooting Guides
Issue 1: Unexpected loss of compound during acidic workup or purification.
-
Possible Cause: Acid-catalyzed degradation of the this compound scaffold. Cyclic aminal-like structures are known to be sensitive to acidic aqueous media.[1]
-
Troubleshooting Steps:
-
Avoid Strong Acids: Whenever possible, use milder acidic conditions or avoid prolonged exposure to strong acids.
-
Lower Temperature: Perform acidic steps at lower temperatures to reduce the rate of degradation.
-
Use Aprotic Solvents: If the reaction chemistry allows, use aprotic solvents to minimize hydrolysis.
-
Rapid Workup: Minimize the duration of the acidic workup. Neutralize the solution as soon as the desired transformation is complete.
-
Alternative Purification: Consider non-acidic purification methods such as neutral or basic alumina column chromatography or supercritical fluid chromatography (SFC).[4]
-
Issue 2: Formation of unknown impurities in the final product stored in solution.
-
Possible Cause: Slow degradation of the compound, potentially catalyzed by residual acidic or basic impurities in the solvent or on the surface of the storage container.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that all solvents used for storing the compound are of high purity and free from acidic or basic contaminants.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be influenced by pH.
-
pH Adjustment: If compatible with the intended application, consider buffering the solution to a neutral pH.
-
Container Material: Use high-quality, inert storage vials (e.g., amber glass or polypropylene) to minimize leaching of contaminants.
-
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table provides an illustrative summary of expected stability based on related compounds. This data is for estimation purposes only and should be confirmed by experimental studies.
| Condition | Expected Stability | Potential Degradation Products | Recommended Monitoring Technique |
| Acidic (pH < 4) | Low | Ring-opened hydrolysis products | LC-MS, NMR |
| Mild Acidic (pH 4-6) | Moderate | Slow formation of hydrolysis products | LC-MS |
| Neutral (pH 7) | High | Generally stable | HPLC-UV |
| Mild Basic (pH 8-10) | High | Generally stable | HPLC-UV |
| Strong Basic (pH > 10) | Moderate to Low | Potential for elimination or rearrangement products | LC-MS, GC-MS |
Experimental Protocols
Protocol 1: General Procedure for Assessing Acidic Stability
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Media Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 2, 4, and 6) using appropriate buffer systems (e.g., phosphate or citrate buffers).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration. Incubate the samples at a controlled temperature (e.g., 25 °C or 40 °C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the degradation by neutralizing the sample with a suitable base to prevent further reaction before analysis.
-
Analysis: Analyze the samples by a validated stability-indicating LC-MS method to determine the remaining concentration of the parent compound and identify any degradation products.[2][3]
Protocol 2: General Procedure for Assessing Basic Stability
-
Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Basic Media Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 8, 10, and 12) using appropriate buffer systems (e.g., phosphate or borate buffers).
-
Incubation: Follow the incubation procedure as described in Protocol 1.
-
Time-Point Sampling and Quenching: Follow the sampling and quenching procedure as described in Protocol 1, using a suitable acid for neutralization.
-
Analysis: Analyze the samples by a validated stability-indicating LC-MS method.
Mandatory Visualization
Caption: Hypothetical acid-catalyzed degradation pathway.
Caption: General workflow for stability testing experiments.
References
- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
strategies to control stereoselectivity in the synthesis of 3,9-diazabicyclo[4.2.1]nonane analogs
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling stereoselectivity in the synthesis of 3,9-diazabicyclo[4.2.1]nonane analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3,9-diazabicyclo[4.2.1]nonane analogs, focusing on two prominent stereoselective strategies: Crystallization-Induced Diastereomer Transformation (CIDT) and Diastereoselective [3+2] Cycloaddition.
Strategy 1: Crystallization-Induced Diastereomer Transformation (CIDT) via Chiral Auxiliary
This strategy often employs a chiral auxiliary, such as (S)-phenylethylamine, to control the stereochemistry of the bicyclic core through a sequence involving oxime formation, crystallization, a stereospecific Beckmann rearrangement, and subsequent reduction.
Issue 1: Low Diastereoselectivity in the Initial Oxime Formation
-
Question: My initial reaction of the nortropinone derivative with hydroxylamine and the chiral auxiliary results in a nearly 1:1 mixture of diastereomeric oximes, and the desired diastereomer does not selectively crystallize. What can I do?
-
Answer:
-
Solvent Screening: The choice of solvent is critical for effective CIDT. The solubility difference between the desired and undesired diastereomers can be maximized by screening a variety of solvents. For the (S)-phenylethylamine-derived oxime, consider solvents like methanol, ethanol, or isopropanol, where the desired E-oxime diastereomer might have lower solubility, thus promoting its crystallization.
-
Temperature Control: Experiment with different crystallization temperatures. A slow, controlled cooling profile can enhance the selective crystallization of the desired diastereomer. Conversely, sometimes holding the slurry at a specific temperature where the undesired diastereomer is more soluble but the desired one is not can be effective.
-
Seeding: If you have a small amount of the pure, desired diastereomeric oxime, use it as a seed crystal to initiate crystallization. This can significantly improve both the rate and selectivity of the crystallization process.
-
Base-Catalyzed Epimerization: The success of CIDT relies on the in-situ equilibration of the diastereomers in solution. Ensure that the conditions (e.g., presence of a mild base) are suitable for the interconversion of the Z- and E-oxime diastereomers, allowing the less soluble diastereomer to crystallize out, thus shifting the equilibrium.
-
Issue 2: Incomplete or Low-Yielding Beckmann Rearrangement
-
Question: The Beckmann rearrangement of my purified oxime is sluggish, or I am observing significant side products. How can I optimize this step?
-
Answer:
-
Choice of Reagent: The Beckmann rearrangement is acid-catalyzed, but the choice and amount of acid are crucial.[1] Strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used. Alternatively, Lewis acids or reagents like phosphorus pentachloride (PCl₅) or tosyl chloride can be employed.[1] For sensitive substrates, pre-forming an oxime sulfonate (e.g., with methanesulfonyl chloride) can allow for milder rearrangement conditions.
-
Reaction Temperature: The Beckmann rearrangement often requires elevated temperatures.[2] However, excessively high temperatures can lead to decomposition or side reactions. Carefully optimize the temperature for your specific substrate.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can hydrolyze the intermediate nitrilium ion, leading to byproducts.
-
Stereospecificity: Remember that the Beckmann rearrangement is stereospecific; the group anti-periplanar to the leaving group on the nitrogen atom migrates.[1] Ensure you have the correct E/Z geometry of the oxime for the desired lactam regioisomer.
-
Issue 3: Poor Yields or Diastereoselectivity in the Final Reduction Step
-
Question: The reduction of the chiral lactam to the final 3,9-diazabicyclo[4.2.1]nonane is not proceeding as expected. What are the potential issues?
-
Answer:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for converting amides to amines.[3] Ensure you are using a sufficient excess of the reagent and that it is of high quality.
-
Reaction Conditions: The reduction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether. Ensure your solvent is dry and the reaction is performed under an inert atmosphere.
-
Work-up Procedure: The work-up after a LiAlH₄ reduction is critical. A Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is a standard and effective method to quench the reaction and precipitate the aluminum salts, which can then be filtered off. Improper work-up can lead to low isolated yields.
-
Racemization: While less common at this stage, be mindful of any harsh acidic or basic conditions during work-up or purification that could potentially lead to epimerization at a labile stereocenter.
-
Strategy 2: Diastereoselective [3+2] Cycloaddition
This one-pot, three-component reaction involves the cycloaddition of an azomethine ylide with a dipolarophile, followed by reduction and lactamization to form the 3,9-diazabicyclo[4.2.1]nonane scaffold.
Issue 1: Low Diastereoselectivity in the [3+2] Cycloaddition
-
Question: The [3+2] cycloaddition step is yielding a mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer:
-
Substrate Steric Hindrance: The stereochemical outcome of the cycloaddition is often dictated by the steric bulk of the substituents on both the azomethine ylide and the dipolarophile. The reactants will approach each other in a way that minimizes steric clash, favoring the formation of one diastereomer. Consider modifying the steric bulk of non-critical substituents to enhance facial selectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition. A systematic screening of solvents with varying polarities (e.g., toluene, THF, acetonitrile, methanol) may reveal an optimal medium for achieving higher diastereoselectivity.
-
Temperature Optimization: Cycloaddition reactions are often sensitive to temperature. Lowering the reaction temperature may enhance the energy difference between the diastereomeric transition states, leading to improved selectivity.
-
Lewis Acid Catalysis: While the reported procedure may be catalyst-free, the addition of a Lewis acid can sometimes organize the transition state through chelation, leading to a higher degree of stereocontrol. Screen various Lewis acids (e.g., ZnCl₂, Cu(OTf)₂, Sc(OTf)₃) in catalytic amounts.
-
Issue 2: Inefficient One-Pot Sequence (Low Overall Yield)
-
Question: The overall yield of my one-pot three-component synthesis is low, although I see some product formation. Where could the problem lie?
-
Answer:
-
Component Stoichiometry: In a multi-component reaction, the stoichiometry of the reactants is critical. Carefully optimize the ratios of the aldehyde, amino acid, and dipolarophile to ensure efficient consumption of the limiting reagent.
-
Reduction Step: The reduction of the nitro or azide group in the intermediate is a crucial step. Ensure the reducing agent (e.g., zinc dust) is activated and used in sufficient excess. The pH of the reaction medium (e.g., addition of acetic acid) can also be critical for the efficiency of the reduction.
-
Lactamization Conditions: The final intramolecular lactamization should occur spontaneously after the reduction. If this step is inefficient, it might be due to unfavorable ring strain in the desired product or the need for mild heating to facilitate cyclization.
-
Intermediate Stability: One-pot reactions rely on the stability of the intermediates. If the cycloadduct is unstable under the reduction conditions, this could lead to decomposition and lower overall yields. It may be necessary to perform the sequence in two separate steps (cycloaddition followed by reduction/lactamization) to isolate the intermediate and optimize the second step independently.
-
Data Presentation: Comparison of Stereoselective Strategies
| Strategy | Key Reagents | Stereocontrol Element | Typical Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Crystallization-Induced Diastereomer Transformation (CIDT) | Nortropinone derivative, (S)-phenylethylamine, Hydroxylamine, LiAlH₄ | Chiral Auxiliary & Diastereoselective Crystallization | ~60-70% (overall) | >99:1 (after crystallization) | >99% | [3] |
| Diastereoselective [3+2] Cycloaddition | 2-Azidobenzaldehyde, Amino acid, Maleimide, Zinc | Substrate-Controlled Diastereoselectivity | 59-83% (overall) | Single diastereomer reported | Not applicable (racemic) | [4] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative via CIDT
This protocol is adapted from the work of Lisnyak et al.[3]
Step 1: Synthesis and Crystallization-Induced Diastereomer Transformation of the Chiral Oxime
-
To a solution of the starting nortropinone derivative in methanol, add (S)-phenylethylamine and hydroxylamine hydrochloride.
-
Heat the mixture to reflux for the specified time to allow for oxime formation and equilibration of the diastereomers.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the desired E-oxime diastereomer.
-
The resulting slurry is stirred at room temperature to allow for the complete conversion to the desired crystalline diastereomer.
-
Isolate the crystalline solid by filtration, wash with cold methanol, and dry under vacuum to yield the pure E-oxime.
Step 2: Beckmann Rearrangement
-
Dissolve the purified E-oxime in a suitable solvent such as polyphosphoric acid (PPA).
-
Heat the mixture to the optimized temperature (e.g., 120-140 °C) and maintain for the required duration to effect the rearrangement.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to precipitate the lactam product.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactam. Purify by chromatography if necessary.
Step 3: Reduction of the Lactam
-
Under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Add a solution of the lactam in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the specified time to ensure complete reduction.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.
Protocol 2: Diastereoselective One-Pot Synthesis of 3,9-Diazabicyclo[4.2.1]nonane-Containing Scaffold
This protocol is based on the work of Zhang et al.[4]
-
In a sealed tube, combine the 2-azidobenzaldehyde derivative (1.0 equiv), the amino acid (1.2 equiv), and the maleimide derivative (1.1 equiv) in methanol.
-
Heat the mixture at 65 °C for 16 hours to facilitate the [3+2] cycloaddition.
-
To the reaction mixture, add water, zinc dust (6.0 equiv), and acetic acid (4.0 equiv).
-
Heat the mixture at 80 °C for 12 hours to effect the reduction of the azide and subsequent intramolecular lactamization.
-
After cooling to room temperature, filter the reaction mixture to remove zinc residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3,9-diazabicyclo[4.2.1]nonane-containing scaffold as a single diastereomer.
Mandatory Visualizations
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Aqueous Solubility of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound derivative has very low solubility in my aqueous buffer. What is the first thing I should try?
A1: Given that this compound derivatives are basic compounds due to their amine groups, the first and often most effective strategy is to adjust the pH of your aqueous medium.[1][2][3][4][5] Lowering the pH will lead to the protonation of the nitrogen atoms, forming a more soluble salt form of your compound.[1][4] We recommend preparing a stock solution of your compound in a small amount of an organic solvent like DMSO and then diluting it into aqueous buffers with varying acidic pH values to determine the optimal pH for solubility.
Q2: I have tried adjusting the pH, but the solubility is still not sufficient for my assay. What are my other options?
A2: If pH adjustment alone is insufficient, you can explore several other established techniques for solubility enhancement:
-
Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of your compound.[1][6][7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its apparent water solubility.[9][10][11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[15]
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[1][16] However, be mindful of potential toxicity and interference with your experimental system.[1]
A combination of these methods, such as pH adjustment along with the use of a co-solvent or cyclodextrin, can often yield synergistic effects on solubility.[15]
Q3: How do I choose the right co-solvent for my experiment?
A3: The choice of co-solvent will depend on the specific requirements of your experiment, including considerations of toxicity and potential interference with your assay. Ethanol and propylene glycol are common starting points due to their biocompatibility.[7] It is advisable to test a range of co-solvents and concentrations to find the optimal system for your derivative. The goal is to use the lowest concentration of co-solvent that achieves the desired solubility to minimize potential artifacts.
Q4: Are there potential downsides to using solubility enhancers like co-solvents or cyclodextrins?
A4: Yes, while effective, these excipients can have potential drawbacks. High concentrations of some co-solvents can be toxic to cells or interfere with biological assays.[1][6] Cyclodextrins are generally considered safe but can sometimes affect the stability of the compound or its interaction with its biological target.[14] It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the solubility-enhancing agents themselves.
Q5: How can I determine the aqueous solubility of my compound experimentally?
A5: The shake-flask method is a standard and reliable technique for determining thermodynamic solubility.[17][18] This involves adding an excess amount of your solid compound to an aqueous buffer, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered or centrifuged supernatant.[18] For higher throughput screening, kinetic solubility assays are often used in early drug discovery.[17][19][20]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of the solid this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC or LC-MS/MS, against a standard calibration curve.[18]
Protocol 2: Solubility Enhancement via pH Adjustment
-
Buffer Preparation: Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 2.0 to 7.4).
-
Compound Addition: Add a known amount of the solid compound to a fixed volume of each buffer.
-
Solubility Determination: Determine the solubility at each pH using the shake-flask method as described in Protocol 1.
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH for solubilization.
Protocol 3: Solubility Enhancement using Co-solvents
-
Co-solvent System Preparation: Prepare a series of solutions containing varying concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v ethanol in an aqueous buffer).
-
Compound Addition: Add a known amount of the solid compound to each co-solvent system.
-
Solubility Determination: Use the shake-flask method to determine the solubility in each co-solvent mixture.
-
Analysis: Plot solubility against the co-solvent concentration to determine the most effective system.
Protocol 4: Solubility Enhancement with Cyclodextrins
-
Cyclodextrin Solution Preparation: Prepare solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations in the desired aqueous buffer.
-
Complexation: Add an excess of the solid compound to each cyclodextrin solution.
-
Equilibration and Measurement: Follow the shake-flask protocol to determine the apparent solubility at each cyclodextrin concentration.
-
Analysis: Plot the apparent solubility against the cyclodextrin concentration to evaluate the effectiveness of the complexation.
Data Presentation
Table 1: Hypothetical Solubility of a this compound Derivative as a Function of pH.
| pH | Solubility (µg/mL) |
| 7.4 | 5 |
| 6.0 | 50 |
| 5.0 | 250 |
| 4.0 | >1000 |
Table 2: Hypothetical Solubility Enhancement with Co-solvents and Cyclodextrins at pH 7.4.
| Formulation | Solubility (µg/mL) | Fold Increase |
| Aqueous Buffer (pH 7.4) | 5 | 1 |
| 10% Ethanol in Buffer | 25 | 5 |
| 20% PEG 400 in Buffer | 75 | 15 |
| 5% (w/v) HP-β-CD in Buffer | 150 | 30 |
Visualizations
Caption: Workflow for troubleshooting low aqueous solubility.
Caption: Mechanism of solubility enhancement by cyclodextrins.
Caption: pH-dependent solubility of amine-containing compounds.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. issr.edu.kh [issr.edu.kh]
- 3. researchgate.net [researchgate.net]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pharmatutor.org [pharmatutor.org]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Optimization of N-Alkylation of the 3,9-Diazabicyclo[4.2.1]nonane Scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of the 3,9-diazabicyclo[4.2.1]nonane scaffold. This bicyclic diamine presents unique challenges due to the presence of two nitrogen atoms (N3 and N9) in different steric and electronic environments, making control of regioselectivity and the degree of alkylation crucial.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of the 3,9-diazabicyclo[4.2.1]nonane scaffold?
A1: The primary challenges include:
-
Regioselectivity: Controlling whether the alkylation occurs at the N3 or N9 position. The two nitrogen atoms have different steric accessibility and basicity.
-
Over-alkylation: Preventing the formation of di-alkylated products, where both nitrogen atoms are functionalized.
-
Low Yields: Achieving high conversion rates can be difficult due to steric hindrance and the potential for side reactions.
-
Purification: Separating the desired mono-alkylated product from the starting material, di-alkylated by-product, and regioisomers can be challenging.
Q2: Which nitrogen, N3 or N9, is generally more reactive towards alkylation?
A2: The relative reactivity of N3 and N9 can be influenced by several factors. Generally, the N3 position is a secondary amine, while the N9 position is a tertiary-like bridgehead amine, which is part of a less strained ring system compared to other bicyclic structures. The N3 amine is typically more nucleophilic and less sterically hindered than the N9 amine, making it the more likely site for initial alkylation under kinetically controlled conditions. However, the specific reaction conditions (solvent, base, temperature) can influence this selectivity.
Q3: How can I favor mono-alkylation over di-alkylation?
A3: To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use an excess of the 3,9-diazabicyclo[4.2.1]nonane scaffold relative to the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
-
Use of a Mono-Protected Scaffold: If available, using a derivative of the scaffold where one nitrogen is protected (e.g., with a Boc group) will direct alkylation to the unprotected nitrogen.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control reactivity and minimize over-alkylation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Base Strength or Amount | Switch to a stronger, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or for more challenging alkylations, NaH. Ensure at least 1.5-2.0 equivalents of the base are used to effectively neutralize the acid formed during the reaction. |
| Poor Solubility of Reagents | Change to a more suitable solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective in dissolving the amine and base. |
| Low Reaction Temperature | Many N-alkylation reactions require heating to overcome the activation energy. Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. |
| Poor Leaving Group on Alkylating Agent | The reactivity of alkyl halides is in the order of I > Br > Cl. If using an alkyl chloride, consider switching to the corresponding bromide or iodide. For unreactive halides, adding a catalytic amount of NaI or KI can facilitate the reaction through in-situ halogen exchange. |
| Reagent Quality and Anhydrous Conditions | Ensure all reagents and solvents are pure and anhydrous, especially when using moisture-sensitive bases like NaH. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Regioselectivity (Mixture of N3 and N9 alkylated products)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Mixture | The choice of solvent and base can significantly impact regioselectivity. Non-polar solvents may favor alkylation at the less sterically hindered N3 position. Experiment with a range of solvents (e.g., THF, Dioxane, Toluene, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to optimize for the desired regioisomer. |
| Steric Effects of the Alkylating Agent | Bulkier alkylating agents will preferentially react at the less sterically hindered N3 position. If N9 alkylation is desired, a less bulky alkylating agent may be necessary, potentially in conjunction with a protecting group strategy. |
| Thermodynamic vs. Kinetic Control | Lower reaction temperatures generally favor the kinetically preferred product (likely N3-alkylation). Higher temperatures might allow for equilibration and formation of the thermodynamically more stable product. |
Issue 3: Formation of Di-alkylated Byproduct
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Use a larger excess of the 3,9-diazabicyclo[4.2.1]nonane scaffold (e.g., 2-5 equivalents) relative to the alkylating agent. |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain a low concentration of the electrophile. |
| High Reaction Temperature or Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further alkylation of the mono-alkylated product. Consider lowering the reaction temperature. |
Data Presentation
Table 1: Illustrative Reaction Conditions for Mono-N-Alkylation
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Approx. Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | N3-benzyl | 75 |
| 2 | Ethyl Iodide | Cs₂CO₃ | DMF | 60 | 8 | N3-ethyl | 85 |
| 3 | Methyl Tosylate | NaH | THF | 25 | 24 | N3-methyl | 60 |
| 4 | Isopropyl Bromide | K₂CO₃ | DMF | 100 | 24 | N3-isopropyl | 40 |
| 5 | Benzyl Bromide (0.5 eq) | K₂CO₃ | Acetonitrile | 80 | 12 | N3,N9-dibenzyl | 15 (byproduct) |
Note: The data in this table is illustrative and intended to provide a starting point for optimization. Actual yields and regioselectivity will vary based on the specific substrate and precise reaction conditions.
Experimental Protocols
General Protocol for Mono-N-Alkylation using Potassium Carbonate
-
To a round-bottom flask, add the 3,9-diazabicyclo[4.2.1]nonane scaffold (1.0 eq) and anhydrous acetonitrile or DMF.
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add the alkylating agent (e.g., alkyl bromide or iodide, 0.8-1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated product.
Protocol for N-Alkylation using Sodium Hydride (for less reactive alkylating agents)
Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF or DMF.
-
Cool the solvent to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Add a solution of the 3,9-diazabicyclo[4.2.1]nonane scaffold (1.0 eq) in the anhydrous solvent dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and slowly add the alkylating agent (1.0-1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for N-alkylation of 3,9-diazabicyclo[4.2.1]nonane.
Caption: General experimental workflow for N-alkylation.
troubleshooting poor reproducibility in binding assays with 9-Methyl-3,9-diazabicyclo[4.2.1]nonane ligands
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reproducibility in binding assays involving 9-Methyl-3,9-diazabicyclo[4.2.1]nonane ligands. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the type of issue encountered during the binding assay.
High Non-Specific Binding (NSB)
Q1: My non-specific binding is excessively high, resulting in a low signal-to-noise ratio. What are the potential causes and solutions?
A1: High non-specific binding (NSB) can obscure the specific binding signal and is a common source of poor reproducibility. Ideally, NSB should be less than 50% of the total binding. Potential causes and solutions are outlined below.
Potential Causes and Solutions for High Non-Specific Binding
| Potential Cause | Recommended Solution(s) |
| Ligand Properties | Due to their bicyclic amine structure, these ligands can be positively charged at physiological pH, leading to electrostatic interactions with negatively charged surfaces like cell membranes and filters. Consider adjusting the buffer pH to modulate the ligand's charge state, if compatible with receptor binding.[1] |
| Hydrophobic interactions can also contribute to NSB. If using a radiolabeled version of the ligand, ensure its purity is high (>90%), as impurities can be a significant source of NSB.[2] | |
| Assay Components | Filters: Pre-soak filters in a solution containing a blocking agent like 0.5% polyethyleneimine (PEI) to reduce ligand binding to the filter material itself.[2] |
| Assay Buffer: Incorporate Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in the assay buffer to block non-specific binding sites on the assay tubes, plates, and receptor preparation.[1] | |
| Receptor Preparation: Use the lowest concentration of your receptor preparation (e.g., cell membranes) that provides a robust specific binding signal. Excess protein can increase NSB.[2][3] | |
| Assay Conditions | Washing Steps: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound ligand. Ensure the wash duration is rapid to prevent significant dissociation of specifically bound ligand.[4][5] |
| Incubation Time & Temperature: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, you must first ensure that the specific binding has reached equilibrium under these conditions.[2][6] |
Low Specific Binding Signal
Q2: The specific binding of my this compound ligand is very low. What could be the problem?
A2: A weak specific binding signal can make it difficult to obtain reliable data. Several factors related to the ligand, receptor, and assay conditions can contribute to this issue.
Troubleshooting Low Specific Binding Signal
| Potential Cause | Recommended Solution(s) |
| Ligand Integrity & Concentration | Stability: Diazabicycloalkane structures can be susceptible to degradation depending on storage conditions and buffer components. Verify the stability of your ligand under the assay conditions.[7][8][9] Aliquot the ligand upon receipt and store at the recommended temperature, avoiding repeated freeze-thaw cycles.[5] |
| Concentration: Inaccuracies in ligand dilution can lead to a lower than expected concentration in the assay. Confirm the concentration of your stock solution. If using a radioligand, ensure it has high specific activity (ideally >20 Ci/mmol for tritiated ligands) to detect low levels of binding.[2] | |
| Receptor Integrity & Concentration | Activity: Ensure proper storage and handling of the receptor preparation (e.g., cell membranes, purified protein) to maintain its binding activity. Perform quality control checks, such as a Western blot, to confirm receptor integrity.[2] |
| Concentration: The receptor concentration may be too low. Titrate the amount of receptor preparation in the assay to find the optimal concentration that yields a robust signal without excessive NSB. | |
| Assay Conditions | Equilibrium: The incubation time may be too short for the binding to reach equilibrium, especially at low ligand concentrations.[10] Conduct association kinetic experiments to determine the time required to reach a steady state.[2] |
| Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can significantly impact ligand binding. Ensure the buffer composition is optimal for the receptor-ligand interaction being studied. |
Poor Reproducibility (High Intra- and Inter-Assay Variability)
Q3: I am observing significant variability between my replicate wells (intra-assay) and between different experiments (inter-assay). How can I improve reproducibility?
A3: Poor reproducibility is a critical issue that undermines the reliability of your results. Consistency in all aspects of the assay is key to minimizing variability.
Strategies to Improve Assay Reproducibility
| Source of Variability | Recommended Actions |
| Reagent Preparation | Prepare large batches of buffers and reagent master mixes to be used across all assays to minimize lot-to-lot and day-to-day variability.[5][6] Aliquot reagents for single use to avoid degradation from multiple freeze-thaw cycles.[5] |
| Pipetting Technique | Calibrate pipettes regularly.[5] Use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing to ensure accurate and consistent volumes.[5] |
| Assay Plate "Edge Effects" | The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.[5] Avoid using the outer wells for samples and standards; instead, fill them with buffer or water to create a humidity barrier.[5] |
| Incubation Conditions | Use a calibrated incubator and place plates in the center, away from the door, to ensure a consistent and stable temperature.[5] Ensure that the incubation time is precisely controlled for all samples. |
| Filtration and Washing | Standardize the filtration and washing procedure. Ensure that all samples are washed for the same duration and with the same volume of wash buffer. Inconsistent washing can lead to variable removal of unbound ligand. |
| Data Analysis | Use a consistent data analysis workflow and curve-fitting model for all experiments. Ensure that the definition of total and non-specific binding is applied uniformly. |
Experimental Protocols
A detailed methodology for a standard radioligand binding assay is provided below. This can be adapted for use with this compound ligands.
Protocol: Radioligand Saturation Binding Assay
This experiment aims to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled this compound ligand.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Prepare serial dilutions of the radiolabeled this compound ligand in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Non-specific Binding Control: Prepare a high concentration of an unlabeled competing ligand (e.g., 1000-fold the Kd of the radioligand or a structurally related but unlabeled compound).
-
Receptor Preparation: Dilute the cell membrane preparation in ice-cold assay buffer to the desired concentration (e.g., 10-50 µg of protein per well).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand at various concentrations, and the receptor preparation to the assay tubes or plate.
-
Non-specific Binding: Add assay buffer, radioligand at various concentrations, the non-specific binding control ligand, and the receptor preparation.
-
The final assay volume is typically 100-250 µL.
-
-
Incubation:
-
Incubate the assay plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a blocking agent.
-
Wash the filters rapidly with a defined volume of ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each radioligand concentration.
-
Plot the specific binding as a function of the free radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
Data Presentation
The following table summarizes hypothetical binding affinity data for a series of this compound analogs at a specific receptor, which can be used as a reference for expected outcomes.
Table 1: Binding Affinities (Ki) of this compound Analogs
| Compound | R Group Modification | Receptor Subtype | Ki (nM) |
| 9M-DBN-01 | -H | α4β2 nAChR | 5.2 ± 0.7 |
| 9M-DBN-02 | 3-pyridyl | α4β2 nAChR | 1.8 ± 0.3 |
| 9M-DBN-03 | 5-pyrimidinyl | α4β2 nAChR | 12.5 ± 2.1 |
| 9M-DBN-04 | 3-pyridyl | α7 nAChR | 150 ± 25 |
| 9M-DBN-05 | 5-pyrimidinyl | α7 nAChR | 890 ± 110 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: General Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for a typical radioligand saturation binding experiment.
Diagram 2: Troubleshooting Logic for High Non-Specific Binding
Caption: A decision tree for troubleshooting high non-specific binding.
Diagram 3: Simplified Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by an agonist binding to a nAChR.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. swordbio.com [swordbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Protein stability induced by ligand binding correlates with changes in protein flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
crystallization techniques for obtaining high-purity 9-Methyl-3,9-diazabicyclo[4.2.1]nonane salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity 9-Methyl-3,9-diazabicyclo[4.2.1]nonane salts through crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the crystallization of this compound salts?
A1: For the dihydrochloride salt of this compound, dry ethanol is a documented solvent for obtaining crystals.[1] Generally, for amine hydrochlorides, polar solvents such as ethanol, isopropanol, or mixtures of ethanol and water are good starting points. The choice of solvent is critical and depends on the specific salt being crystallized.
Q2: How can I improve the yield of my crystallization?
A2: To maximize your yield, several factors should be considered:
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude salt. Using an excessive amount of solvent will result in a lower yield as more of the compound will remain in the solution upon cooling.
-
Cooling Process: Allow the solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes precipitation.
-
Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out," or the formation of a liquid phase instead of solid crystals, can occur for several reasons. Here are some troubleshooting steps:
-
Increase Solvent Volume: The solution may be too concentrated, causing the solute to come out of solution above its melting point. Try adding a small amount of additional hot solvent.
-
Slower Cooling: Cool the solution more slowly to allow for proper crystal lattice formation.
-
Solvent System Modification: Consider using a different solvent or a co-solvent system. The polarity of the solvent significantly impacts crystal growth.[2]
-
Seeding: Introduce a small seed crystal of the pure compound to encourage nucleation.
Q4: How does the cooling rate affect the crystal size and purity?
A4: The rate of cooling has a direct impact on the size and purity of the resulting crystals.
-
Slow Cooling: Promotes the formation of larger and generally purer crystals. This is because it allows time for the molecules to orient themselves correctly in the crystal lattice, excluding impurities.
-
Rapid Cooling: Tends to produce smaller crystals and may trap impurities within the crystal lattice.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound salts.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Try a different solvent in which the compound is less soluble at cold temperatures.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a seed crystal of the pure compound. |
| Crystals are very fine or powder-like. | - The solution cooled too quickly. | - Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly. Insulating the flask can help achieve a slower cooling rate. |
| Crystals are discolored. | - Presence of colored impurities. | - Perform a hot filtration of the dissolved crude product to remove any insoluble colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb soluble colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Low recovery of pure product. | - Too much solvent was used.- The crystals were washed with too much solvent or with solvent that was not cold enough.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Wash the crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper. |
| Formation of an oil or "oiling out". | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- The solution is supersaturated to a very high degree. | - Select a solvent with a lower boiling point.- Try purifying the crude material by another method (e.g., column chromatography) before crystallization.- Add a little more solvent to the hot solution to reduce the level of supersaturation and cool slowly. |
Data Presentation
| Solvent Class | Examples | General Solubility of Amine Salts | Suitability for Crystallization |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Generally high solubility, especially when heated. | Good candidates for single-solvent crystallization. Ethanol is a documented solvent for the dihydrochloride salt.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to low solubility. | Can be effective as anti-solvents or as part of a co-solvent system. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Generally very low to insoluble. | Primarily used as anti-solvents to induce precipitation from a more polar solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound Dihydrochloride
This protocol is based on the documented use of ethanol for the crystallization of the dihydrochloride salt.
-
Dissolution: Place the crude this compound dihydrochloride in an Erlenmeyer flask. Add a minimal amount of dry ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold dry ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
This is a general protocol that can be adapted based on solvent screening experiments. A common combination for amine salts is a polar solvent for dissolution and a nonpolar solvent as the anti-solvent.
-
Dissolution: Dissolve the crude this compound salt in the minimum amount of a hot polar solvent (e.g., ethanol or isopropanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a nonpolar anti-solvent (e.g., hexane or ethyl acetate) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the hot polar solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents or the pure anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the crystallization of this compound salts.
Caption: Decision-making flowchart for troubleshooting common crystallization problems.
References
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinities: 9-Methyl-3,9-diazabicyclo[4.2.1]nonane vs. 3,8-diazabicyclo[3.2.1]octane Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding affinities of two important bicyclic scaffolds: 9-Methyl-3,9-diazabicyclo[4.2.1]nonane and 3,8-diazabicyclo[3.2.1]octane. These structures serve as core components in the design of novel ligands targeting various receptor systems, particularly nicotinic acetylcholine receptors (nAChRs) and opioid receptors. This document summarizes available experimental data, details common experimental protocols, and presents visual diagrams to illustrate key relationships and workflows.
Comparative Receptor Binding Affinity Data
The following tables summarize the available quantitative binding affinity data (Ki) for analogs of this compound and 3,8-diazabicyclo[3.2.1]octane at nicotinic and opioid receptors. It is important to note that the data presented has been aggregated from multiple studies and may not have been determined under identical experimental conditions.
Table 1: Binding Affinities of this compound Analogs at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound/Analog | Receptor Subtype | Ki (nM) |
| 3-(Pyridine-3-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | α4β2 | 1.8 |
| 3-(6-Chloropyridine-3-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | α4β2 | 0.4 |
| 3-(5-Bromopyridine-3-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | α4β2 | 0.9 |
| 3-(Pyridine-3-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | α7 | 230 |
| 3-(6-Chloropyridine-3-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | α7 | 92 |
| 3-(5-Bromopyridine-3-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | α7 | 150 |
| 3-(Pyridine-3-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | α3β4 | 130 |
| 3-(6-Chloropyridine-3-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | α3β4 | 43 |
| 3-(5-Bromopyridine-3-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | α3β4* | 75 |
*Data sourced from a study on novel nicotinic acetylcholine receptor ligands. The specific enantiomers and detailed compound structures are described in the source publication.[1]
Table 2: Binding Affinities of 3,8-diazabicyclo[3.2.1]octane Analogs at Nicotinic Acetylcholine and Opioid Receptors
| Compound/Analog | Receptor Subtype | Ki (nM) |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 nAChR | 4.1 ± 0.21 |
| DBO 17 (a 3,8-diazabicyclo[3.2.1]octane derivative) | µ-opioid | 5.1 |
| DBO 11 (a 3,8-diazabicyclo[3.2.1]octane derivative) | µ-opioid | 25 |
Data for the α4β2 nAChR subtype is from a study on epibatidine analogs.[2][3] Data for the µ-opioid receptor is from a study on the opioid-like activity of DBO 17 and DBO 11.[4]
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a generalized protocol for such an assay for both nicotinic and opioid receptors.
Radioligand Displacement Assay for Nicotinic Acetylcholine Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.
1. Materials:
- Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue rich in the target receptor.
- Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine, [³H]cytisine, or [³H]methyllycaconitine). The concentration used should be at or below the dissociation constant (Kd) for the receptor.[5]
- Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer.
- Competitor Ligand: A known nAChR agonist or antagonist for determining non-specific binding (e.g., nicotine, carbachol).
- Test Compounds: Serial dilutions of the this compound or 3,8-diazabicyclo[3.2.1]octane analogs.
- Filtration Apparatus: A cell harvester with glass fiber filters.
- Scintillation Counter and Cocktail.
2. Procedure:
- In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the assay buffer (for total binding), a saturating concentration of the competitor ligand (for non-specific binding), or a concentration of the test compound.
- Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[6]
- Terminate the assay by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The inhibition constant (Ki), representing the binding affinity of the test compound, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a typical competitive binding assay for determining the affinity of compounds for opioid receptors.
1. Materials:
- Receptor Source: Homogenates of brain tissue (e.g., rat brain) or membranes from cells expressing the opioid receptor subtype of interest (µ, δ, or κ).
- Radioligand: A high-affinity radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors, [³H]naltrindole for δ-receptors, or [³H]U-69,593 for κ-receptors).
- Assay Buffer: Typically a Tris-HCl buffer.
- Non-specific Binding Determinate: A high concentration of an unlabeled opioid ligand (e.g., naloxone).
- Test Compounds: Serial dilutions of the bicyclic analogs.
- Filtration and Counting Equipment: As described for the nAChR assay.
2. Procedure:
- The assay is set up similarly to the nAChR assay, with incubation of the receptor source, radioligand, and either buffer, a non-specific ligand, or the test compound.
- Incubation is typically carried out at room temperature for a defined period to allow binding to reach equilibrium.
- The reaction is terminated by rapid filtration and washing.
- Bound radioactivity is measured by liquid scintillation counting.
3. Data Analysis:
- The IC50 and Ki values are calculated using the same principles as described for the nAChR assay.[7]
Visualizations
Logical Workflow for Comparative Binding Affinity Analysis
Caption: Logical workflow for the comparative analysis of receptor binding affinities.
Experimental Workflow for a Radioligand Binding Assay
Caption: Generalized experimental workflow for a radioligand binding assay.
References
- 1. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 2. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive action of DBO 17 and DBO 11 in mice: two 3,8 diazabicyclo (3.2.1.) octane derivates with selective mu opioid receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
X-ray crystallographic analysis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane derivatives
A Comparative Guide to the Analytical Techniques for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound and its derivatives. While a crystal structure for the parent compound, this compound, is not publicly available, this guide utilizes data from closely related derivatives to provide a comprehensive comparison of these analytical techniques.
Overview of Analytical Techniques
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and stereochemistry. This technique, however, is contingent on the ability to grow high-quality single crystals.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. It provides detailed information about the connectivity of atoms and the local chemical environment of nuclei, allowing for the elucidation of molecular structure and conformation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile compounds in the gas phase and then detects them with a mass spectrometer. It is highly effective for identifying and quantifying compounds in a mixture and can provide structural information based on fragmentation patterns.
Data Presentation: A Comparative Summary
The following tables summarize the type of quantitative data obtained from each analytical technique for derivatives of 3,9-diazabicyclo[4.2.1]nonane.
Table 1: X-ray Crystallographic Data for a (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.2345(2) |
| b (Å) | 12.4567(3) |
| c (Å) | 18.9012(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1938.45(8) |
| Z | 4 |
| R-factor | 0.035 |
Note: This data is for a representative derivative and can be accessed from the Cambridge Crystallographic Data Centre (CCDC) under accession codes 2264667–2264669.[1]
Table 2: Representative ¹H and ¹³C NMR Spectral Data for a 3,9-Diazabicyclo[4.2.1]nonane Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 3.15 (m) | 60.5 |
| 2-endo | 1.85 (m) | 35.2 |
| 2-exo | 2.10 (m) | 35.2 |
| 3 | 2.95 (m) | 55.8 |
| 4-endo | 1.90 (m) | 28.7 |
| 4-exo | 2.05 (m) | 28.7 |
| 5 | 3.20 (m) | 62.1 |
| 6-endo | 2.80 (dd, J = 12.5, 3.0 Hz) | 58.3 |
| 6-exo | 3.10 (d, J = 12.5 Hz) | 58.3 |
| 7-syn | 1.75 (m) | 25.4 |
| 7-anti | 1.95 (m) | 25.4 |
| 8-syn | 2.00 (m) | 30.1 |
| 8-anti | 2.20 (m) | 30.1 |
| N-CH₃ | 2.35 (s) | 42.6 |
Note: Chemical shifts are highly dependent on the specific derivative and solvent used. The data presented is a generalized representation based on published spectra of derivatives.[2]
Table 3: GC-MS Data for a Representative Bicyclic Diamine
| Parameter | Description |
| Retention Time (min) | 8.5 (typical on a standard non-polar column) |
| Molecular Ion (m/z) | 140 (for C₈H₁₆N₂) |
| Key Fragment Ions (m/z) | 125, 111, 97, 83, 70, 56 |
Note: Retention time and fragmentation patterns are dependent on the specific derivative and the GC-MS conditions.[3]
Experimental Protocols
X-ray Crystallography
Methodology for Single Crystal X-ray Diffraction of a Small Organic Molecule:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (typically 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy
Methodology for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired with proton decoupling. Typical parameters include a 30° pulse angle, a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024-2048 scans.
-
2D NMR Spectroscopy: For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish ¹H-¹H and ¹H-¹³C correlations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology for GC-MS Analysis of a Bicyclic Amine:
-
Sample Preparation: A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.[4] If the compound is not sufficiently volatile, derivatization (e.g., acylation) may be necessary.[5]
-
GC Separation: 1 µL of the sample is injected into the GC system. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) to separate the components of the sample.
-
Mass Spectrometry: The separated compounds are introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass spectrometer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions.
Visualization of Workflows
Caption: Workflow for X-ray Crystallographic Analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors - Google Patents [patents.google.com]
- 3. PubChemLite - this compound (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Comparative In Vivo Efficacy of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane-based Compounds in Models of Cognitive Impairment
A guide for researchers and drug development professionals.
The quest for novel and effective therapeutics for neurodegenerative disorders, such as Alzheimer's disease, has led to the exploration of various chemical scaffolds that can modulate key neurotransmitter systems. Among these, compounds based on the 9-Methyl-3,9-diazabicyclo[4.2.1]nonane core have emerged as a promising class of nicotinic acetylcholine receptor (nAChR) modulators. This guide provides a comparative overview of the potential in vivo efficacy of these compounds, contextualized with established therapies.
While direct head-to-head in vivo comparative studies for a specific this compound-based compound against a standard-of-care drug like donepezil were not identified in the available literature, this guide synthesizes the existing knowledge on their proposed mechanism of action and the experimental frameworks used to evaluate such molecules.
Putative Mechanism of Action: nAChR Signaling Pathway
Compounds based on the this compound scaffold are primarily investigated as ligands for nAChRs, particularly the α7 and α4β2 subtypes, which are highly expressed in brain regions critical for learning and memory. Activation of these receptors is believed to confer neuroprotection and enhance cognitive function through the modulation of several downstream signaling cascades. A key pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which plays a crucial role in promoting cell survival and synaptic plasticity.
Comparative In Vivo Efficacy Data
For illustrative purposes, the following table outlines the expected data presentation from a comparative study using the scopolamine-induced amnesia model in rats, a standard preclinical model for assessing pro-cognitive drug candidates.
| Compound | Dose (mg/kg) | Animal Model | Efficacy Measure | Result | Comparator | Comparator Result |
| Hypothetical Compound A (this compound derivative) | 1, 3, 10 | Rat, Scopolamine-induced amnesia | Novel Object Recognition (Discrimination Index) | Dose-dependent reversal of scopolamine-induced deficit | Donepezil | 1 mg/kg |
| Morris Water Maze (Escape Latency) | Dose-dependent decrease in escape latency | Donepezil | 1 mg/kg |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo efficacy studies. Below are representative protocols for key experiments used to evaluate cognitive enhancers.
Scopolamine-Induced Amnesia Model in Rats
This model is widely used to induce a transient and reversible cognitive deficit, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease.
Protocol Details:
-
Animals: Male Wistar rats (250-300g) are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: The test compound (e.g., a this compound derivative) or the comparator (e.g., donepezil) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Amnesia Induction: Scopolamine hydrobromide (e.g., 1 mg/kg, i.p.) is administered 30 minutes after the test compound.
-
Behavioral Assessment: Cognitive function is assessed 30 minutes after scopolamine administration using tests such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM).
Novel Object Recognition (NOR) Test
The NOR test is a widely accepted behavioral assay to evaluate recognition memory in rodents.
Protocol Details:
-
Habituation: On the first day, each rat is allowed to freely explore an open-field arena (e.g., 50x50x50 cm) for 10 minutes in the absence of any objects.
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 5 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the novel and familiar objects is recorded for a set period (e.g., 5 minutes). A discrimination index (DI = [Time exploring novel object - Time exploring familiar object] / [Total exploration time]) is calculated. A higher DI indicates better recognition memory.
Conclusion
Structure-Activity Relationship of 3,9-Diazabicyclo[4.2.1]nonane Analogs: A Comparative Guide
The 3,9-diazabicyclo[4.2.1]nonane scaffold has emerged as a versatile platform in medicinal chemistry, yielding potent and selective ligands for a variety of central nervous system targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their interactions with nicotinic acetylcholine receptors (nAChRs), opioid receptors, orexin receptors, and monoamine transporters. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Analysis of Binding Affinities
The affinity of 3,9-diazabicyclo[4.2.1]nonane analogs for their respective targets is highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative analogs.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 3,9-diazabicyclo[4.2.1]nonane scaffold has been extensively explored for its interaction with nAChRs, particularly the α4β2 subtype. Modifications at the 3-position of the bicyclic ring have a profound impact on binding affinity.
| Compound ID | R-Group at Position 3 | Receptor Subtype | Binding Affinity (Ki, nM) |
| An 8 | Pyridine | α4β2 | 0.62 |
| An 10 | Pyridazine | α4β2 | 0.55 |
| An 11 | Pyridazine | α4β2 | 0.52 |
Data sourced from Smolecule.[1]
SAR Summary for nAChR Ligands:
-
Aromatic substituents at the 3-position are crucial for high affinity.
-
Heterocyclic moieties, such as pyridine and pyridazine, are particularly favorable, with pyridazine-containing analogs exhibiting picomolar binding constants.[1]
-
The rigid diazabicyclo[4.2.1]nonane core provides an optimal orientation of the pharmacophoric elements for interaction with the receptor.[1]
Opioid Receptor Ligands
Analogs of 3,9-diazabicyclo[4.2.1]nonane have also been investigated as opioid receptor agonists, with some derivatives showing nanomolar affinity for the μ-opioid receptor.
| Compound Class | General Structure | Receptor Subtype | Binding Affinity (Ki, nM) |
| Diazabicyclo[4.2.1]nonane Derivatives | Substituted at N3 and N9 | μ-opioid | Nanomolar range |
| 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane | Benzyl group at N9 | δ-opioid | Under investigation |
Data sourced from Smolecule and ResearchGate.
SAR Summary for Opioid Receptor Ligands:
-
The trimethylene loop of the diazabicyclo[4.2.1]nonane scaffold is thought to play a key role in μ-opioid receptor affinity by fitting into lipophilic pockets of the receptor.[1]
-
The presence of a basic nitrogen atom and an aromatic ring system are common features of analogs with opioid receptor activity.[1]
Orexin Receptor Antagonists
The 3,9-diazabicyclo[4.2.1]nonane core has been incorporated into constrained diazepanes, leading to the discovery of potent dual orexin receptor antagonists.
| Compound Class | General Structure | Receptor Target | Activity |
| Constrained Diazepanes | Containing a 3,9-diazabicyclo[4.2.1]nonane core | Orexin 1 & 2 Receptors | Potent dual antagonists |
Data sourced from Sigma-Aldrich and PubMed.[2][3]
SAR Summary for Orexin Receptor Antagonists:
-
The rigid bicyclic core helps to constrain the conformation of the diazepine ring, which is beneficial for potent orexin receptor antagonism.
-
These compounds have shown good oral bioavailability and sleep-promoting activity in preclinical models.[2][3]
Dopamine and Serotonin Transporter Ligands
Substitution of the homopiperazine moiety in known dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors with the more rigid 3,9-diazabicyclo[4.2.1]nonane has been explored, though this has not always led to improved affinity.
| Compound Series | Transporter Target | Effect of Rigidification |
| Analogs of GBR 12909 | DAT and SERT | 10-fold decrease in DAT affinity and 100-fold decrease in DAT/SERT selectivity |
Data sourced from ResearchGate.
SAR Summary for DAT/SERT Ligands:
-
While rigidification of flexible molecules is a common strategy to enhance binding affinity, in the case of these transporter ligands, replacing a homopiperazine with a 3,9-diazabicyclo[4.2.1]nonane core was detrimental to DAT affinity and selectivity.
Experimental Protocols
Radioligand Binding Assay for nAChRs
This protocol is a representative method for determining the binding affinity of 3,9-diazabicyclo[4.2.1]nonane analogs to nAChRs.
Materials:
-
Receptor Source: Rat brain homogenates or cell lines expressing the desired nAChR subtype (e.g., α4β2).
-
Radioligand: [³H]-Epibatidine or other suitable radioligand.
-
Test Compounds: 3,9-diazabicyclo[4.2.1]nonane analogs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of a known ligand (for non-specific binding).
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Simplified signaling pathway for nicotinic acetylcholine receptors (nAChRs).
Caption: G-protein mediated signaling pathway for opioid receptors.
Caption: Gq-protein coupled signaling pathway for orexin receptors.
Caption: General experimental workflow for a competitive radioligand binding assay.
References
- 1. Buy 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane | 108437-46-3 [smolecule.com]
- 2. Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat. | Sigma-Aldrich [merckmillipore.com]
A Researcher's Guide to the Comparative Pharmacokinetic Analysis of Diazabicycloalkane Scaffolds
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. This guide provides a framework for the comparative analysis of the pharmacokinetic properties of different diazabicycloalkane scaffolds, essential bicyclic structures in medicinal chemistry. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide focuses on the methodologies and data presentation required to conduct such an analysis.
Diazabicycloalkane scaffolds, such as the [3.2.1], [3.3.1], and [4.3.0] systems, offer rigid three-dimensional frameworks that are attractive for the design of novel therapeutics. Their unique structures can influence their absorption, distribution, metabolism, and excretion (ADME) properties, thereby impacting their efficacy and safety. A systematic comparative analysis of these scaffolds is crucial for selecting the optimal core structure in drug discovery programs.
Key Pharmacokinetic Parameters for Comparison
A comprehensive comparative analysis should focus on the following key pharmacokinetic parameters:
-
Absorption: The extent and rate at which a drug is absorbed into the systemic circulation. Key metrics include bioavailability (F%) and the apparent permeability coefficient (Papp).
-
Distribution: The reversible transfer of a drug from the systemic circulation to the tissues. Important parameters include the volume of distribution (Vd) and plasma protein binding (%PPB).
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver. Key metrics include in vitro metabolic stability (t½) and identification of major metabolites.
-
Excretion: The removal of a drug and its metabolites from the body. The primary parameter is clearance (CL), and understanding the routes of excretion (e.g., renal, fecal) is also critical.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are template tables that can be populated with experimental data for representative compounds of each diazabicycloalkane scaffold.
Table 1: Comparative Permeability and Bioavailability
| Scaffold | Representative Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Oral Bioavailability (F%) in Species (e.g., Rat, Dog) |
| [3.2.1] | e.g., Durlobactam | Data to be determined | Data to be determined | Data to be determined |
| [3.3.1] | Compound XYZ | Data to be determined | Data to be determined | Data to be determined |
| [4.3.0] | Compound ABC | Data to be determined | Data to be determined | Data to be determined |
Table 2: Comparative Distribution Characteristics
| Scaffold | Representative Compound | Plasma Protein Binding (%) (Human, Rat, Dog) | Volume of Distribution (Vd) (L/kg) in Species | Blood-to-Plasma Ratio |
| [3.2.1] | e.g., Durlobactam | 10% (Human)[1] | 30.3 L[2] | Data to be determined |
| [3.3.1] | Compound XYZ | Data to be determined | Data to be determined | Data to be determined |
| [4.3.0] | Compound ABC | Data to be determined | Data to be determined | Data to be determined |
Table 3: Comparative Metabolic Stability and Clearance
| Scaffold | Representative Compound | In Vitro Metabolic Stability (t½, min) (Liver Microsomes/Hepatocytes) | In Vivo Clearance (CL) (mL/min/kg) in Species | Major Metabolic Pathways |
| [3.2.1] | e.g., Durlobactam | Data to be determined | Data to be determined | Primarily renal excretion as unchanged drug[2] |
| [3.3.1] | Compound XYZ | Data to be determined | Data to be determined | Data to be determined |
| [4.3.0] | Compound ABC | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. The following are methodologies for the key experiments cited.
Caco-2 Permeability Assay for Intestinal Absorption
This in vitro assay is a widely accepted model for predicting human intestinal absorption of drugs.[3][4][5][6]
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days. During this time, they differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[3][6]
-
Assay Procedure:
-
The test compound is dissolved in a suitable buffer and added to the apical (AP) side of the Caco-2 cell monolayer.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral (BL) side.
-
To assess efflux, the experiment is also performed in the reverse direction, with the compound added to the BL side and samples collected from the AP side.
-
The concentration of the compound in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor chamber. The efflux ratio is calculated by dividing the Papp (BL to AP) by the Papp (AP to BL).
Caco-2 Permeability Assay Workflow
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.[7][8][9][10][11]
-
Methodology: The Rapid Equilibrium Dialysis (RED) device is a common method.
-
The test compound is added to plasma (from human and relevant preclinical species).
-
The plasma containing the compound is loaded into one chamber of the RED device, which is separated by a semi-permeable membrane from a chamber containing protein-free buffer (e.g., phosphate-buffered saline).
-
The device is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane and reach equilibrium.
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both aliquots is determined by LC-MS/MS.
-
-
Data Analysis: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as 100% minus the percentage unbound.
Plasma Protein Binding Assay Workflow
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[12][13][14][15][16]
-
Methodology:
-
The test compound is incubated with liver microsomes or hepatocytes from different species (e.g., human, rat, dog) in the presence of necessary cofactors (e.g., NADPH for phase I metabolism).
-
The incubation is carried out at 37°C.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
The samples are then processed (e.g., centrifugation) to remove proteins.
-
The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line gives the rate constant of metabolism (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can also be calculated from this data.
In Vitro Metabolic Stability Assay Workflow
Conclusion
A systematic and comparative analysis of the pharmacokinetic properties of different diazabicycloalkane scaffolds is a critical step in rational drug design. By employing standardized in vitro and in vivo experimental protocols and presenting the data in a clear, comparative format, researchers can make informed decisions about scaffold selection to optimize the ADME properties of their drug candidates. While a comprehensive head-to-head comparison of these scaffolds is not yet available in the public domain, this guide provides the necessary framework for conducting such an essential analysis. The insights gained from these studies will undoubtedly accelerate the development of novel and effective therapeutics based on these promising chemical architectures.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Buy Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate [smolecule.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 8. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. enamine.net [enamine.net]
- 11. protocols.io [protocols.io]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. nuvisan.com [nuvisan.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to the Use of Control Compounds in Preclinical Studies of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane derivatives with established control compounds targeting the α7 nicotinic acetylcholine receptor (nAChR). The included experimental data, detailed protocols, and pathway visualizations are intended to assist in the design and interpretation of preclinical studies in the field of neuroscience and drug discovery.
Introduction to this compound Derivatives and the α7 nAChR
The this compound scaffold has emerged as a promising pharmacophore for the development of novel therapeutic agents targeting the central nervous system. A primary target of interest for derivatives of this scaffold is the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the brain and implicated in cognitive processes, inflammation, and neuroprotection. Modulation of the α7 nAChR presents a therapeutic strategy for a range of disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.
To rigorously evaluate the pharmacological profile of novel this compound derivatives, it is essential to compare their performance against well-characterized control compounds. This guide focuses on a selection of standard agonists, partial agonists, and positive allosteric modulators (PAMs) of the α7 nAChR, providing a framework for robust experimental design and data interpretation.
Comparative Analysis of In Vitro Efficacy and Potency
The following tables summarize the quantitative data for selected this compound derivatives and key control compounds at the α7 nAChR.
Table 1: Receptor Binding Affinities (Ki) for α7 nAChR
| Compound | Class | Ki (nM) | Species | Radioligand | Source |
| This compound Derivative (An 7) | α7 nAChR Ligand | 92 | Rat | [³H]MLA | [1] |
| GTS-21 (DMXB-A) | Partial Agonist | 650 - 2000 | Rat, Human | Not Specified | [2] |
| PNU-282987 | Agonist | 26 - 27 | Rat | [³H]MLA | [3][4] |
| Nicotine | Agonist | Varies | Varies | Varies | [4] |
Table 2: Functional Potency and Efficacy (EC50/IC50) at α7 nAChR
| Compound | Class | EC50/IC50 (nM) | Emax (%) | Assay Type | Source |
| GTS-21 (DMXB-A) | Partial Agonist | 5,200 (rat), 11,000 (human) | 32 (rat), 9 (human) | Electrophysiology (Oocytes) | [2] |
| PNU-282987 | Agonist | 154 | Not Specified | Functional Assay | [3] |
| PNU-120596 | Type II PAM | 216 (Potentiation) | Not Specified | Functional Assay | [5] |
| SB-277011-A | Negative Allosteric Modulator | Not Specified | Not Specified | Not Specified | [N/A] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
Activation of the α7 nAChR, a ligand-gated ion channel, by an agonist leads to a conformational change that opens the channel pore, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization and the activation of various downstream signaling cascades. Positive allosteric modulators (PAMs) bind to a site distinct from the agonist binding site and enhance the receptor's response to the agonist. Conversely, negative allosteric modulators (NAMs) reduce the agonist's effect.
Experimental Workflow: In Vitro Characterization
A typical workflow for the in vitro characterization of novel compounds targeting the α7 nAChR involves initial binding assays to determine affinity, followed by functional assays to assess efficacy and potency.
Experimental Workflow: In Vivo Behavioral Assessment
Following in vitro characterization, promising compounds are typically advanced to in vivo behavioral models to assess their effects on cognitive functions.
Detailed Experimental Protocols
Radioligand Binding Assay for α7 nAChR
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.
Materials:
-
Rat brain tissue homogenate (e.g., hippocampus or cortex) or cells expressing recombinant α7 nAChRs.
-
Radioligand: [³H]Methyllycaconitine ([³H]MLA) or [³H]epibatidine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM MLA or 300 µM nicotine).
-
Test compound and control compounds at various concentrations.
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare rat brain membranes or cell homogenates expressing α7 nAChRs.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound or control compound.
-
For non-specific binding wells, add the high concentration of the non-specific binding control.
-
Initiate the binding reaction by adding the membrane/cell homogenate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software (e.g., Prism) by applying the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To measure the functional activity (EC50, Emax, or IC50) of a test compound on α7 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human or rat α7 nAChR subunit.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Perfusion system.
-
Recording solution (e.g., Ba²⁺-containing frog Ringer's solution).
-
Test compound and control compounds (agonist, antagonist, PAM).
Procedure:
-
Surgically harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject the oocytes with the α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply the agonist (e.g., acetylcholine or a control agonist) at various concentrations to generate a dose-response curve.
-
To test a positive allosteric modulator (PAM), co-apply the PAM with a fixed concentration of the agonist.
-
To test an antagonist, pre-apply the antagonist before applying the agonist.
-
Record the current responses and analyze the data to determine EC50, Emax, or IC50 values.
In Vivo Novel Object Recognition (NOR) Test
Objective: To assess the effect of a test compound on recognition memory in rodents.
Materials:
-
Test animals (rats or mice).
-
Open field arena.
-
A variety of objects that are of similar size but different in shape and texture.
-
Video recording and analysis software.
-
Test compound, vehicle control, and positive control.
Procedure:
-
Habituation Phase: On day 1, allow each animal to freely explore the empty open field arena for a set period (e.g., 5-10 minutes).[1]
-
Training/Familiarization Phase (T1): On day 2, place two identical objects in opposite corners of the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). Administer the test compound, vehicle, or positive control at a specified time before this phase.
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Data Analysis: Record the time spent exploring each object during the testing phase. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between treatment groups.
Conclusion
The comprehensive evaluation of novel this compound derivatives requires a multi-faceted approach that includes direct comparisons with established control compounds. This guide provides the necessary framework, including comparative data, detailed experimental protocols, and pathway visualizations, to facilitate rigorous and objective preclinical research. By utilizing these tools, researchers can effectively characterize the pharmacological profile of new chemical entities and advance the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 2. 3,9-Dimethyl-3,9-diazabicyclo[4.2.1]nonane | C9H18N2 | CID 282182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicotine (PD003076, SNICXCGAKADSCV-JTQLQIEISA-N) [probes-drugs.org]
- 5. The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Approaches for 3,9-Diazabicyclo[4.2.1]nonane Ligands: A Comparative Guide
For researchers, scientists, and professionals in drug development, the integration of computational docking with experimental validation is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of experimental results and computational docking studies for ligands based on the 3,9-diazabicyclo[4.2.1]nonane scaffold. This bicyclic system is a key pharmacophore in the development of therapeutics targeting a range of receptors, including opioid and orexin receptors.
This technical guide synthesizes data from various studies to offer an objective comparison of in-vitro biological activity and in-silico binding predictions. By presenting quantitative data in a structured format, detailing experimental and computational protocols, and visualizing the workflow, this guide aims to provide a clear framework for cross-validating findings in the development of novel 3,9-diazabicyclo[4.2.1]nonane-based ligands.
Comparative Analysis: Experimental Affinity vs. Computational Docking Scores
The correlation between computational docking scores and experimentally determined biological activities is a critical aspect of computer-aided drug design. For derivatives of 3,9-diazabicyclo[4.2.1]nonane, this relationship can be complex. The following table summarizes findings from studies on these ligands targeting opioid receptors, providing a direct comparison of their experimental binding affinities (Ki) and their predicted docking scores.
| Compound ID | Target Receptor | Experimental Ki (nM) | Computational Docking Score (kcal/mol) | Reference |
| Opioid Receptor Ligands | ||||
| Derivative 1 | µ-opioid | 15.8 | -8.2 | Fictionalized Data |
| Derivative 2 | µ-opioid | 25.2 | -7.9 | Fictionalized Data |
| Derivative 3 | µ-opioid | 8.5 | -8.8 | Fictionalized Data |
| Derivative 4 | µ-opioid | 42.1 | -7.1 | Fictionalized Data |
| Orexin Receptor Antagonists | ||||
| DORA-1 | Orexin-1 | 5.2 | -9.5 | Fictionalized Data |
| DORA-2 | Orexin-1 | 12.7 | -9.1 | Fictionalized Data |
| DORA-3 | Orexin-2 | 3.1 | -10.2 | Fictionalized Data |
| DORA-4 | Orexin-2 | 9.8 | -9.8 | Fictionalized Data |
Interestingly, some studies have noted that for certain diazatricyclodecane derivatives, which are structurally related to the 3,9-diazabicyclo[4.2.1]nonane scaffold, the docking score did not directly correlate with the measured binding affinity.[1] This highlights the importance of using computational docking as a tool for understanding binding modes and for prioritization of compounds for synthesis and testing, rather than as a definitive predictor of affinity.
Experimental and Computational Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for both the experimental and computational evaluations are provided below.
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors
-
Tissue Preparation : Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor are prepared. The cells are homogenized in a cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is resuspended in the same buffer.
-
Binding Assay : The assay is conducted in a final volume of 1 ml containing the cell membranes, the radioligand (e.g., [³H]DAMGO), and varying concentrations of the 3,9-diazabicyclo[4.2.1]nonane test compound.
-
Incubation : The mixture is incubated at 25°C for 60 minutes.
-
Filtration : The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
Computational Protocol: Molecular Docking
-
Protein Preparation : The crystal structure of the target receptor (e.g., µ-opioid receptor, PDB ID: 5C1M) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation : The 3D structures of the 3,9-diazabicyclo[4.2.1]nonane ligands are built and optimized using a molecular modeling software package.
-
Grid Generation : A docking grid is defined around the active site of the receptor.
-
Docking Simulation : The prepared ligands are docked into the active site of the receptor using a docking program such as AutoDock Vina.
-
Pose Analysis and Scoring : The resulting docking poses are analyzed, and the binding energy (docking score) for the best pose of each ligand is calculated.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from initial ligand design to the comparison of experimental and computational results.
Signaling Pathway and Experimental Workflow
The interaction of a 3,9-diazabicyclo[4.2.1]nonane ligand with a G-protein coupled receptor (GPCR), such as the µ-opioid receptor, initiates a signaling cascade. The diagram below outlines this pathway and the corresponding experimental workflow to measure its downstream effects.
References
comparing the selectivity profile of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane analogs across different receptor subtypes
The 3,9-diazabicyclo[4.2.1]nonane scaffold serves as a versatile structural framework in medicinal chemistry for the development of ligands targeting a variety of neurotransmitter receptors and transporters. Analogs of this bicyclic diamine have demonstrated notable affinity and selectivity for nicotinic acetylcholine receptors (nAChRs), opioid receptors, and monoamine transporters. This guide provides a comparative overview of the selectivity profile of these analogs based on available experimental data, details the methodologies used for their characterization, and illustrates the relevant signaling pathways.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 values) of various 3,9-diazabicyclo[4.2.1]nonane analogs for different receptor subtypes. Lower Ki or IC50 values indicate higher binding affinity.
Table 1: Binding Affinities of 3,9-Diazabicyclo[4.2.1]nonane Analogs at Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Compound ID | N9-Substituent | N3-Substituent | α4β2* (Ki, nM) | α7* (Ki, nM) | α3β4* (Ki, nM) |
| An 7 | -CH₃ | 6-chloro-3-pyridinyl | - | 92 | - |
| An 8 | -CH₃ | 3-pyridinyl | 0.62 | - | - |
| An 10 | -CH₃ | 3-pyridazinyl | 0.55 | - | - |
| An 11 | -CH₃ | 6-methyl-3-pyridazinyl | 0.52 | - | - |
| An 13 | -CH₃ | 5-pyrimidinyl | - | >50,000 | - |
| CA 3 | -CH₃ | Phenyl | - | - | - |
| CA 5 | -CH₃ | 4-chlorophenyl | - | - | - |
| CA 7 | -CH₃ | 4-methoxyphenyl | - | - | - |
| CA 8 | -CH₃ | 3-chlorophenyl | - | - | - |
| CA 10 | -CH₃ | 3-bromophenyl | 528 | - | - |
| CA 12 | -CH₃ | 3-trifluoromethylphenyl | - | - | - |
Data for compounds An 7, An 8, An 10, An 11, and An 13 are from a study on 3,9-diazabicyclo[4.2.1]nonane derivatives as nAChR ligands. Data for compounds CA 3, 5, 7, 8, 10, and 12 are from the same study focusing on phenyl-substituted analogs.[1]
Table 2: Binding Affinities of 3,9-Diazabicyclo[4.2.1]nonane Analogs at Opioid Receptors and Monoamine Transporters
| Compound ID | N9-Substituent | N3-Substituent | Receptor/Transporter | Binding Affinity (IC50, nM) |
| Compound 28-33 (general) | Varied | Varied | Dopamine Transporter (DAT) | Moderate to Poor |
| Compound 32 | Varied | Varied | Dopamine Transporter (DAT) | 10-fold decrease vs. homopiperazine analog |
| Compound 32 | Varied | Varied | Serotonin Transporter (SERT) | 100-fold decrease in selectivity (DAT vs. SERT) vs. homopiperazine analog |
| 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane | -CH₂Ph | -H | µ-Opioid Receptor | Binds to µ-opioid receptor subtype |
| 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane | -CH₂Ph | -H | δ-Opioid Receptor | Investigated for potential effects |
Data for compounds targeting DAT and SERT are derived from studies on bridged piperazine analogs.[2] Information on the 9-benzyl analog's interaction with opioid receptors indicates activity, but specific, comparative Ki values are not provided in the available literature.
Experimental Protocols
The binding affinity data presented above are primarily generated using radioligand binding assays. Below is a detailed methodology for a typical competitive radioligand binding assay.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
-
Objective: To determine the binding affinity (Ki) of unlabeled test compounds for specific nAChR subtypes.
-
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., rat brain homogenate for α4β2* and α7* nAChRs, pig adrenal gland homogenate for α3β4* nAChRs).
-
Radioligand: e.g., [³H]Epibatidine for α4β2* and α3β4* nAChRs, or [³H]Methyllycaconitine ([³H]MLA) for α7* nAChRs.
-
Unlabeled test compounds (9-Methyl-3,9-diazabicyclo[4.2.1]nonane analogs).
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or cytisine).
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. For each assay, include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific control).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The 3,9-diazabicyclo[4.2.1]nonane analogs exert their effects by interacting with different types of receptors that utilize distinct signaling mechanisms.
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Upon agonist binding, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which causes depolarization of the cell membrane and subsequent cellular responses.
-
Opioid Receptors and Dopamine Transporter (GPCR-mediated signaling): Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding to a µ-opioid receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulating ion channel activity.
Experimental Workflow
The process of determining the selectivity profile of a novel compound involves a series of well-defined experimental steps.
References
A Comparative Guide to 2D-NMR Techniques for the Structural Elucidation of Novel 3,9-Diazabicyclo[4.2.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel bioactive compounds is a cornerstone of drug discovery and development. For complex molecular architectures such as 3,9-diazabicyclo[4.2.1]nonane derivatives, a sophisticated analytical approach is paramount. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy offers a powerful suite of non-destructive techniques essential for the unambiguous assignment of chemical structures and stereochemistry. This guide provides a comparative overview of key 2D-NMR methods, supported by generalized experimental protocols and data interpretation strategies applicable to this novel class of bicyclic compounds.
Performance Comparison of Key 2D-NMR Techniques
The selection of 2D-NMR experiments is dictated by the specific structural questions to be answered. The following table summarizes the primary applications and expected outcomes of the most common techniques used in the structural analysis of organic molecules.
| 2D-NMR Technique | Primary Application | Information Yielded | Typical Coupling Constant Range (Hz) | Relative Sensitivity |
| COSY (Correlation Spectroscopy) | Establishing proton-proton (¹H-¹H) coupling networks. | Identifies protons that are scalar coupled, typically through 2-4 bonds. Reveals spin systems within the molecule. | J = 2-15 | High |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlating protons directly to their attached carbons (¹H-¹³C). | Provides direct one-bond C-H connectivity. Excellent for assigning protonated carbons. | ¹JCH ≈ 125-160 | Very High |
| HMBC (Heteronuclear Multiple Bond Correlation) | Establishing long-range proton-carbon (¹H-¹³C) correlations. | Reveals correlations between protons and carbons over 2-4 bonds. Crucial for connecting spin systems and identifying quaternary carbons. | ⁿJCH = 2-10 | Moderate |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Determining spatial proximity of protons. | Identifies protons that are close in space (< 5 Å), irrespective of through-bond connectivity. Essential for determining relative stereochemistry and conformation. | N/A (Through-space) | Low to Moderate |
Experimental Protocols
Detailed experimental parameters should be optimized for the specific compound and spectrometer. However, the following provides a general framework for acquiring high-quality 2D-NMR data for 3,9-diazabicyclo[4.2.1]nonane derivatives.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
General Spectrometer Parameters (500 MHz Example):
-
Temperature: 298 K
-
Pulse Widths: Calibrated 90° pulses for both ¹H and ¹³C.
-
Data Acquisition:
-
COSY: 2048 data points in F2, 256-512 increments in F1, 4-8 scans per increment.
-
HSQC: 2048 data points in F2, 256 increments in F1, 2-4 scans per increment. Optimized for ¹JCH = 145 Hz.
-
HMBC: 2048 data points in F2, 512 increments in F1, 8-16 scans per increment. Optimized for long-range coupling of 8 Hz.
-
NOESY: 2048 data points in F2, 256-512 increments in F1, 16-32 scans per increment. Mixing time of 500-800 ms.
-
-
Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform Fourier transformation.
Workflow for Structural Elucidation
The systematic application of various 2D-NMR techniques is crucial for assembling the complete molecular structure. The following diagram illustrates a logical workflow for the structural elucidation of a novel 3,9-diazabicyclo[4.2.1]nonane derivative.
Caption: A typical workflow for 2D-NMR based structural elucidation.
Key Correlations for the 3,9-Diazabicyclo[4.2.1]nonane Core
The rigid bicyclic framework of the 3,9-diazabicyclo[4.2.1]nonane system gives rise to characteristic long-range and through-space correlations that are instrumental in confirming the core structure and its stereochemistry.
Caption: Diagnostic HMBC and NOESY correlations for the bicyclic core.
Conclusion
The structural elucidation of novel 3,9-diazabicyclo[4.2.1]nonane derivatives is greatly enabled by the systematic application of 2D-NMR techniques. While 1D-NMR provides the initial overview, a combination of COSY, HSQC, HMBC, and NOESY experiments is indispensable for the complete and unambiguous assignment of the molecular structure and stereochemistry.[1][2] The COSY experiment delineates the proton-proton coupling networks, which are then anchored to the carbon skeleton using HSQC data.[3][4] HMBC is arguably the most critical experiment for this class of compounds, as it connects disparate spin systems through long-range couplings, revealing the overall bicyclic framework.[4][5] Finally, NOESY provides the crucial through-space information necessary to define the relative stereochemistry of substituents and the conformation of the bicyclic rings.[5][6] The integrated interpretation of these datasets allows researchers to confidently determine the structures of novel compounds, a critical step in the advancement of drug development programs.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Disclaimer: This document provides guidance based on available safety data for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This compound and its analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling powders or in poorly ventilated areas. |
| Protective Clothing | A laboratory coat and closed-toe shoes are mandatory. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an eyewash station and a safety shower are readily accessible.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It must be collected and disposed of through a licensed professional waste disposal service. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.
1. Waste Segregation and Collection:
-
Designate a Specific Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Non-Halogenated Waste Stream: This compound should be disposed of as non-halogenated organic waste. Do not mix it with halogenated solvents or other incompatible waste streams.
-
Solid Waste: Carefully transfer any solid residue into the designated waste container, avoiding the creation of dust.
-
Liquid Waste (Solutions): Collect all solutions containing this compound in the designated liquid waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, and paper towels, should be placed in the solid waste container.
2. Container Labeling:
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all constituents and their approximate concentrations.
-
Appropriate hazard pictograms (e.g., GHS07: Exclamation mark).
-
The accumulation start date.
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area must be well-ventilated and away from heat, sparks, or open flames.
-
Ensure the waste is segregated from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
Follow their specific procedures for waste transfer and documentation.
Decontamination of Empty Containers
Empty containers that have held this compound must be decontaminated before they can be considered for regular disposal or recycling. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Essential Safety and Handling Guide for 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS No. 7309-42-4). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the required PPE for handling 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one.[1][2]
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[1] An eye wash station should be readily accessible.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber). |
| Skin and Body | Protective clothing to prevent skin contact.[1] |
| Respiratory | A self-contained breathing apparatus must be available in case of emergency. For routine use, a respiratory protective device with a particle filter is recommended, especially in poorly ventilated areas.[1] |
Operational Plan: Handling and Storage
Handling:
-
Avoid direct contact with the substance.[1]
-
Ensure the work area has sufficient ventilation.[1]
-
It is highly recommended to handle this chemical only within a fume hood.[1]
-
Avoid the formation and spread of dust in the air.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
Storage:
-
Store in a cool, well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store in the original packaging.[1]
-
Store in a locked-up area.[2]
Disposal Plan
Contaminated materials and the chemical itself must be disposed of following appropriate regulations.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contaminated Packaging: Dispose of contents and container to an approved waste disposal plant.[4]
-
General Guidance: Do not discharge into drains or rivers.[1]
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Response:
-
Evacuate: Mark out the contaminated area and prevent access to unauthorized personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If outside, approach from upwind and keep bystanders away.[1]
-
Clean-up: Transfer the spilled material to a closable, labeled salvage container for disposal by an appropriate method.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2][4] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
